molecular formula C17H25NO2 B1530095 Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate CAS No. 1951439-92-1

Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate

Cat. No.: B1530095
CAS No.: 1951439-92-1
M. Wt: 275.4 g/mol
InChI Key: XOZANGQIOBMEEE-UHFFFAOYSA-N
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Description

Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate is a useful research compound. Its molecular formula is C17H25NO2 and its molecular weight is 275.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-(benzylamino)-1-methylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-3-20-16(19)17(2)11-9-15(10-12-17)18-13-14-7-5-4-6-8-14/h4-8,15,18H,3,9-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZANGQIOBMEEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC(CC1)NCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Architectural and Mechanistic Profiling of Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of sterically constrained, highly functionalized aliphatic ring systems is paramount for developing selective and metabolically stable therapeutics. Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate (CAS: 1951439-92-1) serves as a premier bifunctional building block. Characterized by a 1,4-disubstituted cyclohexane core, a quaternary carbon center, and an orthogonally protected secondary amine, this intermediate is a critical precursor in the synthesis of complex active pharmaceutical ingredients (APIs), including Acetyl-CoA carboxylase (ACC) inhibitors and Somatostatin receptor 5 (SSTR5) antagonists.

This whitepaper deconstructs the structural rationale, physicochemical profile, and validated synthetic methodologies associated with this compound, providing drug development professionals with a comprehensive guide to its utilization.

Structural Elucidation and Conformational Dynamics

The utility of Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate lies in its precise three-dimensional architecture. As a Senior Application Scientist, it is crucial to recognize that the molecule is not merely a collection of functional groups, but a dynamic spatial scaffold:

  • The Quaternary C1 Center: The simultaneous presence of a methyl group and an ethyl carboxylate group at the C1 position creates significant steric hindrance. Causality: This steric bulk restricts the rotational freedom of the ester group and shields it from premature enzymatic cleavage (e.g., by non-specific esterases in vivo), thereby drastically improving the pharmacokinetic half-life of downstream drug candidates.

  • The Benzyl-Protected Amine (C4): Direct reductive amination with ammonia to form a primary amine often leads to over-alkylation (yielding secondary or tertiary amine byproducts). Causality: By utilizing benzylamine, the synthesis cleanly halts at the secondary amine stage. The benzyl moiety acts as a highly lipophilic, robust protecting group that is entirely orthogonal to the ester functionality, allowing for aggressive modifications at the C1 position if necessary.

  • Stereochemical Trajectory: The cyclohexane ring forces the substituents into specific axial/equatorial orientations (predominantly chair conformations). Depending on the isolated cis or trans isomer, the pharmacological vectors of the resulting drug will interact differently with target protein binding pockets.

Quantitative Physicochemical Profile

The following table summarizes the core quantitative data for the compound, verified against structural analogs and chemical databases [1, 2].

PropertyValue
IUPAC Name Ethyl 4-(benzylamino)-1-methylcyclohexane-1-carboxylate
CAS Registry Number 1951439-92-1
Molecular Formula C₁₇H₂₅NO₂
Molecular Weight 275.39 g/mol
Topological Polar Surface Area (TPSA) 38.3 Ų (estimated)
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 5

Synthetic Pathway and Mechanistic Rationale

The construction of this intermediate relies on high-yielding, predictable transformations. The standard synthetic route begins with the commercially available ethyl 4-oxocyclohexanecarboxylate.

Fig 1: Stepwise synthetic route to the target intermediate via alpha-methylation and amination.

Mechanistic Insight: The alpha-methylation step utilizes Lithium diisopropylamide (LDA) at cryogenic temperatures to form the kinetic enolate, followed by trapping with methyl iodide. Subsequent reductive amination with sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen specifically because it is a mild reducing agent that will not reduce the ketone prior to imine formation, nor will it reduce the ethyl ester.

Pharmacological Utility: Target Applications

Once synthesized, the benzyl group is typically removed to reveal the primary amine, which is then functionalized. The resulting scaffold (Ethyl 4-amino-1-methylcyclohexanecarboxylate) has been heavily cited in patent literature for two primary therapeutic targets:

  • Acetyl-CoA Carboxylase (ACC) Inhibitors: As detailed in, coupling the deprotected amine with specific sulfonyl chlorides (e.g., p-trifluoromethylbenzene sulfonyl chloride) yields potent ACC inhibitors. These compounds are critical in treating metabolic disorders, obesity, and cachexia by modulating fatty acid synthesis and oxidation [3].

  • SSTR5 Antagonists: According to , the rigid cyclohexane framework is ideal for positioning pharmacophores to antagonize the Somatostatin receptor 5, a target of interest for neuroendocrine and metabolic diseases [4].

Validated Experimental Protocol: Orthogonal Deprotection

To utilize this building block, researchers must efficiently remove the benzyl protecting group. The following protocol represents a self-validating system for catalytic hydrogenolysis, ensuring high purity and yield.

Fig 2: Self-validating workflow for the hydrogenolytic deprotection of the benzyl group.

Step-by-Step Methodology

Objective: Cleavage of the N-benzyl protecting group to yield the primary amine without reducing or hydrolyzing the ester moiety.

  • Step 1: Reaction Assembly

    • Action: Dissolve Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate (1.0 eq) in anhydrous ethanol to achieve a 0.2 M concentration.

    • Causality: Ethanol is selected as it efficiently solubilizes both the organic starting material and hydrogen gas, facilitating optimal mass transfer.

    • Action: Purge the reaction flask with Argon, then carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).

    • Causality: Pd/C is highly pyrophoric in the presence of solvent vapors and oxygen; the Argon purge prevents spontaneous ignition.

  • Step 2: Hydrogenation

    • Action: Evacuate the flask and backfill with H₂ gas (1 atm) using a balloon or Parr shaker. Stir vigorously at 25°C for 12 hours.

    • Causality: Vigorous stirring maximizes the triphasic (solid-liquid-gas) interfacial surface area, which is the rate-limiting physical step in heterogeneous catalysis.

  • Step 3: In-Process Control (IPC) - The Self-Validating Step

    • Action: Withdraw a 50 µL aliquot, filter through a 0.22 µm PTFE micro-syringe filter, and analyze via LC-MS.

    • Validation Metric: The reaction is deemed complete only when the starting material mass ( m/z 276.2 [M+H]⁺) is entirely absent, replaced by the product mass ( m/z 186.1 [M+H]⁺). This empirical validation prevents premature workup and eliminates guesswork.

  • Step 4: Isolation & Purification

    • Action: Filter the crude mixture through a tightly packed pad of Celite 545. Wash the filter cake with excess ethanol.

    • Causality: Celite acts as a depth filter to trap sub-micron colloidal palladium particles, preventing heavy metal contamination in the final API intermediate.

  • Step 5: Final QC

    • Action: Concentrate the filtrate under reduced pressure to yield the crude primary amine. Validate structural integrity using ¹H-NMR (checking for the disappearance of the aromatic multiplet at 7.2-7.4 ppm and the benzylic CH₂ singlet at ~3.8 ppm).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 67070201, Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate hydrochloride." PubChem. Available at:[Link]

  • P. R. Kym, et al. "Cyclohexane derivatives as inhibitors of acetyl-coa carboxylase (acc)." World Intellectual Property Organization, Patent WO2011067306A1, 9 Jun 2011.
  • J. Zhang, et al. "Sstr5 antagonists." World Intellectual Property Organization, Patent WO2021113368A1, 10 Jun 2021.

Physicochemical Profiling and pKa Determination of Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and medicinal chemistry, the rational design of active pharmaceutical ingredients (APIs) relies heavily on the precise understanding of molecular physicochemical properties. Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate (CAS: 1951439-92-1) is a highly functionalized, versatile building block characterized by a cyclohexane scaffold, a secondary benzylamine moiety, and an ethyl ester group[1].

As a Senior Application Scientist, I approach the profiling of such intermediates not merely as a data-collection exercise, but as a predictive framework. The ionization state of the secondary amine dictates the molecule's solubility, lipophilicity (LogD), and downstream formulation strategies. This whitepaper provides an in-depth, mechanistic analysis of the compound's pKa, alongside field-proven, self-validating experimental protocols for its empirical determination.

Structural Profiling & Predicted Physicochemical Properties

Before initiating empirical testing, it is critical to establish a theoretical baseline. The molecule (Molecular Formula: C17H25NO2, MW: 275.39 g/mol ) presents a highly lipophilic profile due to the combination of the benzyl group and the cyclohexane ring, offset only by the polarizable secondary amine and the ester carbonyl[1].

Quantitative Data Summary

The following table summarizes the predicted physicochemical parameters based on structural group contributions:

PropertyEstimated ValueMechanistic Rationale
Molecular Weight 275.39 g/mol Optimal for small-molecule drug space (Lipinski's Rule of 5 compliant).
cLogP (Lipophilicity) 3.8 – 4.2High lipophilicity driven by the benzyl and cyclohexane rings.
pKa (Secondary Amine) 9.5 – 9.8Strong base; the conjugate acid is highly stable[2].
Polar Surface Area (PSA) ~38.3 ŲExcellent passive membrane permeability prediction.
H-Bond Donors / Acceptors 1 / 3One N-H donor; three acceptors (Amine N, Ester O x2).

Acid-Base Chemistry: Mechanistic Basis for the Secondary Amine pKa

The core functional group governing the acid-base behavior of this molecule is the secondary amine at the C4 position of the cyclohexane ring.

Causality & Inductive Effects: The basicity of an amine is most accurately quantified by the pKa of its conjugate acid (pKaH)[2]. For a standard secondary amine like N-benzylcyclohexanamine, the pKa typically resides between 9.8 and 10.0[3]. The benzyl group is electron-donating via resonance, but because the nitrogen is insulated by the benzylic methylene bridge, it acts effectively as a mild aliphatic substituent.

In our target molecule, an ethyl ester is present at the C1 position. Esters exert an electron-withdrawing inductive effect (-I effect). However, because the ester is separated from the amine by three saturated carbon-carbon bonds across the cyclohexane ring, this inductive attenuation is significant. Consequently, the pKa is only marginally depressed, yielding an estimated pKa of 9.5 to 9.8 .

Physiological Implications: Using the Henderson-Hasselbalch equation, a pKa of 9.6 indicates that at physiological pH (7.4), the amine is >99% protonated (cationic). This protonation is the primary driver for aqueous solubility and dictates that lipophilicity must be measured as LogD (distribution coefficient) rather than LogP (partition coefficient) in biological buffers.

Experimental Protocol: Potentiometric Titration & Yasuda-Shedlovsky Extrapolation

Because the free base of Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate is highly lipophilic and poorly soluble in pure water, standard aqueous titration will result in compound precipitation, invalidating the data. To circumvent this, we employ a self-validating Potentiometric Titration in a Cosolvent System , followed by Yasuda-Shedlovsky Extrapolation [4].

Self-Validating Methodology

A protocol is only as reliable as its internal controls. This workflow includes a blank titration to subtract the buffering capacity of the solvent, ensuring the final inflection point is exclusively derived from the API[5].

Step-by-Step Protocol:

  • Electrode Calibration: Calibrate the potentiometer using standard aqueous buffers (pH 4.0, 7.0, and 10.0) to ensure Nernstian linearity[5].

  • Sample Preparation: Dissolve 20 mg (~70 µmoles) of the compound in a binary methanol-water mixture (e.g., 30%, 40%, and 50% MeOH v/v) to ensure complete dissolution of the free base. Maintain a constant ionic strength using 0.15 M KCl[5].

  • Inert Environment: Purge the solution with nitrogen gas to displace dissolved CO₂, which forms carbonic acid and artificially alters the titration curve[5].

  • Acidification: Drop the initial pH to ~2.0 using 0.1 M HCl to fully protonate the secondary amine.

  • Titration: Incrementally add 0.1 M NaOH using an automated titrator. Record the pH after each addition until equilibrium is reached (up to pH 12.0)[5].

  • Data Analysis (Yasuda-Shedlovsky): Plot the apparent pKa (psKa) obtained in the different methanol/water ratios against the inverse dielectric constant of the solvent mixtures. Extrapolate the linear regression to 0% methanol to determine the true aqueous pKa[4].

Titration A Sample Preparation (Dissolve in 0.15M KCl / MeOH-H2O) B Acidification (Drop pH to ~2.0 with 0.1M HCl) A->B C Potentiometric Titration (Add 0.1M NaOH incrementally) B->C D Data Acquisition (Monitor pH vs. Volume) C->D E Yasuda-Shedlovsky Extrapolation (Extract aqueous pKa) D->E

Step-by-step workflow for the potentiometric determination of pKa.

Lipophilicity and Kinetic Solubility Workflows

Once the pKa is empirically established, the compound's behavior in biological media can be profiled.

  • LogD (pH 7.4) Determination: Because the compound is ionized at pH 7.4, the Shake-Flask method (Octanol/PBS buffer) should be utilized. The high cLogP (~4.0) of the neutral species will be offset by the hydrophilicity of the protonated amine, likely resulting in a LogD_{7.4} of 1.5–2.0.

  • Kinetic Solubility: Measured via Nephelometry. The compound is dissolved in DMSO and spiked into pH 7.4 buffer. The onset of precipitation (turbidity) is measured via laser scattering to determine the solubility limit.

Profiling S1 Compound Synthesized (CAS 1951439-92-1) S2 pKa Determination (Potentiometric / UV-metric) S1->S2 S3 Lipophilicity (LogD 7.4) (Shake-Flask Method) S2->S3 S4 Kinetic Solubility (Nephelometry at pH 7.4) S2->S4 S5 Salt Selection (HCl or Mesylate salt) S3->S5 S4->S5

Sequential physicochemical profiling strategy for basic amine building blocks.

Chemical Stability and Degradation Pathways

Understanding the degradation kinetics is vital for storage and formulation. Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate possesses two primary liabilities:

  • Ester Hydrolysis: The ethyl ester at C1 is susceptible to both acid- and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid. However, the steric bulk of the adjacent C1-methyl group and the cyclohexane ring provides significant steric shielding, slowing the hydrolysis rate compared to unhindered aliphatic esters.

  • Amine Oxidation/N-dealkylation: Secondary amines, particularly benzylic ones, are susceptible to oxidative degradation in the presence of light and reactive oxygen species (ROS), potentially leading to cleavage of the benzyl group. Storage under inert atmosphere (Argon/Nitrogen) at sub-ambient temperatures is recommended.

References

  • Bidepharm.CAS:1951439-92-1, 4-(Benzylamino)-1-methylcyclohexanecarboxylic acid ethyl ester Product Specifications.
  • Master Organic Chemistry.Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH).
  • Journal of Chemical & Engineering Data (ACS Publications).Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines.
  • Creative Bioarray.Protocol for Determining pKa Using Potentiometric Titration.
  • PubMed / National Institutes of Health.PH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures (Yasuda-Shedlovsky extrapolation).

Sources

Structural Elucidation of Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate is a structurally complex 1,4-disubstituted cyclohexane derivative that serves as a critical intermediate in the synthesis of acetyl-CoA carboxylase (ACC) inhibitors and centrally acting neurotherapeutics. The spatial orientation of its functional groups dictates target-binding affinity and pharmacokinetic properties. This whitepaper provides a comprehensive technical guide on the stereochemical analysis and X-ray crystallographic determination of this molecule, establishing a self-validating workflow for structural elucidation.

Stereochemical Landscape and Conformational Thermodynamics

The cyclohexane ring in this molecule is 1,1,4-trisubstituted. At C1, the ring bears a methyl group and an ethyl ester; at C4, it bears a benzylamino group. The relative configuration (cis vs. trans) is defined by the relationship between the C1 ester and the C4 amine.

Because the cyclohexane ring undergoes rapid chair-chair interconversion at room temperature, the thermodynamically favored conformer is dictated by the minimization of 1,3-diaxial interactions, quantified by the A-values of the substituents.

Conformational Energy Analysis

To predict the favored chair conformation, we must analyze the steric bulk of each substituent. The methyl group exerts the strongest preference for the equatorial position.

Table 1: Conformational Energy (A-Values) of Key Substituents

SubstituentRing PositionA-Value (kcal/mol)Conformational Preference
-CH₃ (Methyl)C11.70Strongly Equatorial
-NHCH₂Ph (Benzylamino)C4~1.50Moderately Equatorial
-COOCH₂CH₃ (Ethyl Ester)C11.10 - 1.20Weakly Equatorial
Cis vs. Trans Isomerism
  • Cis-Isomer (Ester and Amine on the same face): The geometry allows both the bulky C1-methyl and the C4-benzylamino groups to occupy equatorial positions simultaneously. The smaller ethyl ester is forced into the axial position. This conformer is highly stable due to the synergistic equatorial placement of the two highest A-value groups.

  • Trans-Isomer (Ester and Amine on opposite faces): This configuration forces a steric competition. The ring must choose between placing the C1-methyl in the axial position (penalty: 1.70 kcal/mol) or placing both the C1-ester and C4-amine in axial positions (penalty: ~2.70 kcal/mol). Consequently, the ring flips to favor the conformer where the methyl group is axial, and the ester and amine are equatorial.

G Root 1,4-Disubstituted Cyclohexane (C1: -CH3, -COOEt | C4: -NHBn) Cis Cis-Isomer (-COOEt & -NHBn same face) Root->Cis Trans Trans-Isomer (-COOEt & -NHBn opposite) Root->Trans Cis_Conf Favored Conformer -CH3 (eq), -COOEt (ax), -NHBn (eq) Cis->Cis_Conf Ring Flip Optimization Trans_Conf1 Conformer A (High Energy) -CH3 (eq), -COOEt (ax), -NHBn (ax) Trans->Trans_Conf1 Trans_Conf2 Conformer B (Favored) -CH3 (ax), -COOEt (eq), -NHBn (eq) Trans->Trans_Conf2 Ring Flip Optimization

Caption: Stereochemical logic tree for cis/trans conformer stability.

X-Ray Crystallography: Experimental Design & Causality

While 2D NMR (NOESY/ROESY) can provide insights into spatial proximity, the rapid ring-flipping of flexible cyclohexanes often leads to time-averaged signals that obscure the true relative configuration. Single-crystal X-ray diffraction is the gold standard for unambiguous structural assignment [1].

Protocol 1: Crystallization Strategy (Self-Validating)

Free base secondary amines with lipophilic tails (like the benzyl group) are typically viscous oils at room temperature. To achieve high-quality single crystals, derivatization is required.

  • Step 1: Salt Formation. Dissolve the free base in anhydrous diethyl ether. Add 1.1 equivalents of ethereal HCl dropwise at 0 °C.

    • Causality: Converting the amine to a hydrochloride salt introduces strong, directional ionic and hydrogen bonds (N-H···Cl). This significantly increases the lattice energy, transforming a non-crystallizable oil into a highly crystalline solid. Furthermore, the inclusion of the heavier chlorine atom provides anomalous dispersion, which is critical if absolute stereochemistry determination is required.

  • Step 2: Solvent Selection. Isolate the precipitate and dissolve it in a minimum volume of methanol (good solvent).

  • Step 3: Vapor Diffusion. Place the methanol solution in an inner vial. Place this vial inside a larger, sealed jar containing diethyl ether (anti-solvent).

    • Causality: Vapor diffusion allows the highly volatile ether to slowly diffuse into the methanol solution over several days. This slow reduction in solubility maintains the system in the metastable zone, promoting thermodynamic crystal growth (large, defect-free crystals) rather than kinetic precipitation (powders).

  • Step 4: Validation. Inspect the resulting crystals under a polarized light microscope. Extinction of light upon rotation of the polarizer confirms the single-crystal nature (birefringence) and validates the sample for diffraction.

Protocol 2: Data Collection and Refinement
  • Step 1: Crystal Mounting. Select a crystal of appropriate dimensions (e.g., 0.2 × 0.2 × 0.1 mm), coat it in paratone-N oil, and mount it on a MiTeGen loop.

  • Step 2: Cryo-Cooling. Immediately transfer the mounted crystal to the diffractometer under a steady stream of nitrogen gas at 100 K.

    • Causality: Flash-cooling to 100 K minimizes atomic thermal displacement parameters (B-factors). This reduces the smearing of electron density, vastly improving the high-resolution diffraction limit and the precision of the final atomic coordinates [2].

  • Step 3: Diffraction. Collect data using Mo-Kα radiation (λ = 0.71073 Å) or Cu-Kα radiation (λ = 1.54184 Å) for enhanced anomalous signal.

  • Step 4: Phase Problem Solution. Solve the structure using intrinsic phasing algorithms via [3].

  • Step 5: Refinement & Validation. Refine the structure using full-matrix least-squares on F² via [4]. The protocol is self-validating: the model is only accepted if the final R1 value is < 0.05 and the maximum residual electron density peak is < 0.5 e/ų.

G A Synthesis of Free Base B HCl Salt Formation A->B Increases lattice energy C Vapor Diffusion (MeOH / Et2O) B->C Thermodynamic growth D Cryo-Cooling (100 K) C->D Minimizes thermal motion E X-Ray Diffraction Data Collection D->E F Structure Solution & Refinement E->F R1 < 0.05 validation

Caption: Workflow for X-ray structure determination of the cyclohexane derivative.

Expected Crystallographic Parameters

Upon successful execution of the protocols above, the crystallographic data will yield parameters consistent with highly ordered organic salts. The table below outlines the standard validation metrics expected for a publication-quality structure of Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate hydrochloride.

Table 2: Typical Crystallographic Data Collection Parameters

ParameterTypical Value / Specification
Crystal System Monoclinic or Triclinic
Space Group P2₁/c (if racemic) or P2₁ (if enantiopure)
Temperature 100(2) K
Radiation Cu Kα (λ = 1.54184 Å) or Mo Kα (λ = 0.71073 Å)
2θ range for data collection 5.0° to 65.0° (Cu) / 5.0° to 55.0° (Mo)
Final R indexes[I>=2σ (I)] R1 < 0.050, wR2 < 0.150
Goodness-of-fit on F² 1.00 - 1.05
Largest diff. peak and hole < 0.50 and > -0.50 e·Å⁻³

Conclusion

The stereochemical assignment of Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate is a delicate interplay of steric A-values and conformational thermodynamics. By employing a rigorous, causality-driven approach to salt formation and vapor diffusion crystallization, researchers can bypass the ambiguities of NMR for flexible cyclic systems. The resulting X-ray crystallographic data provides an absolute, self-validating blueprint of the molecule's 3D architecture, ensuring high-fidelity structural data for downstream drug development and structure-activity relationship (SAR) studies.

References

  • Title: Cyclohexane derivatives as inhibitors of acetyl-coa carboxylase (acc)
  • Title: An Investigation of the Yang Photocyclization Reaction in the Solid State: Asymmetric Induction Studies and Crystal Structure−Reactivity Relationships Source: Journal of the American Chemical Society URL: [Link]

  • Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances URL: [Link]

  • Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL: [Link]

Methodological & Application

Application Notes & Protocol: Incorporation of Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate into Peptide Chains

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The integration of non-natural amino acids (NNAAs) into peptide scaffolds is a cornerstone of modern peptidomimetic drug design, offering pathways to enhanced metabolic stability, constrained conformations, and novel biological activities.[1][2][3] This document provides a comprehensive guide for the incorporation of Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate, a sterically hindered cyclic β-amino acid, into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). We detail the necessary precursor modification, optimized coupling strategies to overcome steric hindrance, and protocols for cleavage, purification, and characterization. This guide is intended for researchers in peptide chemistry, drug discovery, and materials science.

Introduction: The Rationale for Hindered Cyclic Scaffolds

Peptides are remarkable therapeutic agents, but their application is often limited by poor proteolytic stability and conformational flexibility, which can lead to reduced receptor affinity and selectivity.[4] Incorporating structurally constrained NNAAs, such as cyclic β-amino acids, is a proven strategy to address these limitations.[5] The rigid cyclohexyl backbone of the target molecule pre-organizes the peptide backbone, reducing the entropic penalty upon binding to a biological target. The N-benzyl group further introduces a significant steric and electronic feature, which can modulate binding interactions and block enzymatic degradation at the adjacent peptide bond.

However, these same features present a significant synthetic challenge. The secondary amine and the bulky cyclohexyl ring create substantial steric hindrance, which can severely impede the efficiency of standard peptide coupling reactions.[6][7][8] This protocol provides a validated workflow to navigate these challenges, enabling the successful synthesis of peptides containing this complex building block.

Foundational Chemistry: Preparing the Building Block for SPPS

The commercially available starting material, Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate, is not directly compatible with standard Fmoc-based SPPS. Two critical modifications are required:

  • Saponification: The ethyl ester must be hydrolyzed to a free carboxylic acid to enable activation and coupling to the N-terminus of the growing peptide chain.

  • Fmoc Protection: The secondary amine must be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is the standard temporary protecting group for the α-amino function in this synthetic strategy, ensuring orthogonality with acid-labile side-chain protecting groups.[][10]

Protocol 2.1: Synthesis of Fmoc-4-(benzylamino)-1-methylcyclohexanecarboxylic acid

Step 1: Saponification of Ethyl Ester

  • Dissolve Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and water.

  • Add Lithium Hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Acidify the reaction mixture to pH ~3 using 1 M HCl.

  • Extract the aqueous layer three times with Ethyl Acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude carboxylic acid.

Step 2: Fmoc-Protection of the Secondary Amine

  • Dissolve the crude carboxylic acid from the previous step (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and 10% aqueous sodium carbonate (Na₂CO₃) solution.

  • Cool the solution to 0°C in an ice bath.

  • Add Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the mixture to pH ~3 with 1 M HCl, resulting in the precipitation of the product.

  • Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.

  • Purify the crude product by silica gel column chromatography to yield the final, SPPS-ready building block.[11]

Solid-Phase Peptide Synthesis (SPPS) Strategy

This protocol utilizes the well-established Fmoc/tBu strategy, which offers mild deprotection conditions and compatibility with a wide range of functional groups.[12] The primary challenge is the coupling of the sterically demanding Fmoc-4-(benzylamino)-1-methylcyclohexanecarboxylic acid.

3.1. Materials and Reagents
Reagent/MaterialRecommended Grade/Type
SPPS ResinRink Amide or Wang Resin (low loading, 0.1-0.3 mmol/g)[13]
SolventsDMF (Peptide Synthesis Grade), DCM (Anhydrous)
Fmoc-Amino AcidsStandard side-chain protection (e.g., Boc, tBu, Trt)
Deprotection Solution20% Piperidine in DMF
Coupling ReagentsHATU, HCTU, PyAOP, or PyBOP[14][15]
AdditivesHOAt (1-Hydroxy-7-azabenzotriazole), Oxyma Pure
Activator BaseN,N-Diisopropylethylamine (DIPEA)
Cleavage CocktailReagent K or TFA/TIS/H₂O (95:2.5:2.5)
Purification SystemReversed-Phase HPLC (RP-HPLC) with a C18 column
Diagram: Overall Synthesis Workflow

G cluster_prep Building Block Preparation cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_post Post-Synthesis Processing Start Starting Material (Ethyl Ester) Sapon Saponification Start->Sapon Fmoc Fmoc-Protection Sapon->Fmoc BuildingBlock SPPS-Ready Fmoc-NNAA-OH Fmoc->BuildingBlock NNAA_Couple NNAA Coupling (Optimized Protocol) BuildingBlock->NNAA_Couple Resin Resin Loading Elongation Peptide Elongation (Standard AAs) Resin->Elongation Elongation->NNAA_Couple Final_Deprot Final Fmoc Deprotection NNAA_Couple->Final_Deprot Cleavage Cleavage & Deprotection Final_Deprot->Cleavage Purify RP-HPLC Purification Cleavage->Purify Characterize LC-MS/MS Characterization Purify->Characterize FinalPeptide Final Pure Peptide Characterize->FinalPeptide

Caption: Workflow from building block synthesis to final peptide characterization.

Protocol 3.2: SPPS Elongation Cycle
  • Resin Preparation: Swell the chosen resin in DMF for 1 hour in a suitable SPPS reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Standard Amino Acid Coupling:

    • Pre-activate a solution of Fmoc-amino acid (4 eq), HATU (3.9 eq), and HOAt (4 eq) in DMF with DIPEA (8 eq) for 1-2 minutes.

    • Add the activated solution to the resin and couple for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Washing: Wash the resin with DMF (5x).

  • Repeat steps 2-5 for each standard amino acid in the sequence.

Protocol 3.3: Optimized Coupling for the Hindered NNAA

Causality: The steric bulk of the N-benzyl and cyclohexyl groups dramatically slows down the acylation reaction.[7][8] To achieve a satisfactory yield, a combination of a highly reactive coupling reagent, extended reaction time, and potentially a second coupling (double coupling) is necessary. HATU is recommended due to its high reactivity and resistance to racemization.[15]

  • Fmoc Deprotection: Perform the deprotection step (Protocol 3.2, Step 2) immediately prior to coupling the hindered NNAA.

  • Pre-activation and Coupling:

    • In a separate vial, dissolve the prepared Fmoc-4-(benzylamino)-1-methylcyclohexanecarboxylic acid (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.

    • Add DIPEA (6 eq) and allow the solution to pre-activate for 5 minutes.

    • Add the activated mixture to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for a minimum of 6 hours at room temperature. Agitation is critical.

  • Monitoring and Recoupling:

    • After 6 hours, take a small sample of resin beads and perform a Kaiser test. If the test is positive (indicating free amines), a second coupling is mandatory.

    • Wash the resin with DMF (3x) and repeat step 2 (a "double couple") with fresh reagents for another 6 hours or overnight.

  • Washing: Once a negative Kaiser test is achieved, wash the resin thoroughly with DMF (5x) and DCM (3x) before proceeding with the next amino acid in the sequence.

Diagram: Key Chemical Reactions in the Protocol

G cluster_1 cluster_2 cluster_3 A R-COOEt + LiOH -> R-COOH (Saponification) B R-COOH + Fmoc-OSu -> Fmoc-N(Bn)-R-COOH (Fmoc Protection) A->B C Peptide-Resin-NH2 + Fmoc-NNAA-OH D HATU/DIPEA (Activation) E Peptide-Resin-NH-CO-NNAA-Fmoc (Peptide Bond Formation) C->E Coupling F Final-Peptide-Resin G TFA + Scavengers H Free Peptide in Solution F->H Cleavage

Caption: Key chemical transformations during the synthesis and cleavage process.

Peptide Cleavage, Purification, and Characterization
Protocol 4.1: Cleavage and Deprotection
  • After the final Fmoc deprotection, wash the peptide-resin with DCM (5x) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare the cleavage cocktail. For most peptides, a mixture of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water is sufficient. If the sequence contains sensitive residues like Cysteine or Tryptophan, a more robust scavenger mixture like Reagent K may be required.[16]

  • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and allow it to react for 2-3 hours at room temperature with occasional swirling.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether.

  • Centrifuge the suspension, decant the ether, and wash the peptide pellet two more times with cold ether.

  • Dry the crude peptide pellet under vacuum.

Protocol 4.2: Purification by RP-HPLC

The crude peptide must be purified to remove deletion sequences, incompletely deprotected species, and scavenger adducts.[4][17] Reversed-phase HPLC is the standard method for this process.[18][19]

HPLC ParameterRecommended Setting
Column Preparative C18, 5-10 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Gradient 5-65% B over 30 minutes (adjust based on peptide hydrophobicity)[20]
Flow Rate Dependent on column diameter (e.g., 10-20 mL/min for a 22 mm ID column)
Detection UV at 220 nm and 280 nm

Procedure:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water).

  • Inject the solution onto the equilibrated HPLC column.

  • Run the gradient and collect fractions corresponding to the main product peak.

  • Analyze fractions for purity by analytical HPLC before pooling.

  • Lyophilize the pure, pooled fractions to obtain the final peptide as a white, fluffy powder.

Protocol 4.3: Characterization

Final validation of the peptide is essential to confirm its identity and purity.[21][22]

  • Purity Analysis: Inject a small amount of the purified peptide onto an analytical RP-HPLC system. Purity should typically be >95% for most research applications.

  • Identity Confirmation: Analyze the purified peptide using Mass Spectrometry (MS), typically ESI-MS or MALDI-TOF. The observed molecular weight should match the calculated theoretical mass of the desired peptide sequence.[21][23]

Troubleshooting
  • Problem: Positive Kaiser test after NNAA coupling.

    • Cause: Incomplete coupling due to severe steric hindrance.

    • Solution: Perform a double couple as described in Protocol 3.3. Consider increasing the temperature to 40°C for the second coupling.

  • Problem: Low crude peptide yield after cleavage.

    • Cause: Incomplete coupling at the NNAA step leading to truncated sequences that are washed away, or issues with the cleavage process itself.

    • Solution: Re-evaluate the coupling efficiency. Ensure the cleavage reaction time was sufficient (2-3 hours).[24]

  • Problem: Multiple peaks in the crude HPLC chromatogram.

    • Cause: Expected impurities from SPPS (e.g., deletion sequences, side-chain protecting group adducts).

    • Solution: This is normal. Optimize the preparative HPLC gradient to achieve better separation of the main product from impurities.[20]

References
  • McMurray, J. S. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Tetrahedron Letters, 32(52), 7679-7682. [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5854-5857. [Link]

  • Geylan, G., et al. (2024). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science. [Link]

  • American Chemical Society. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Merck. [Link]

  • Royal Society of Chemistry. (2024). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science. [Link]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • DriveHQ. (n.d.). Minimal Protection Strategies for SPPS. [Link]

  • PubMed. (2019). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. [Link]

  • CEM. (n.d.). Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide). [Link]

  • ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques: FAQs Answered by Experts. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

  • The Royal Society of Chemistry. (2021). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. Chem. Sci., 12, 10298-10305. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Waters. (n.d.). Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. [Link]

  • GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

  • AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. [Link]

  • Journal of the American Chemical Society. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. J. Am. Chem. Soc. 2022, 144, 25, 11210–11218. [Link]

  • MDPI. (2018). Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. Molecules, 23(6), 1436. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • ProTide. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]

  • National Center for Biotechnology Information. (2009). Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205. Int J Pept Res Ther. 15(4): 277–283. [Link]

  • National Center for Biotechnology Information. (2001). HPLC Analysis and Purification of Peptides. Methods Mol Biol. 173: 205–230. [Link]

  • ACS Publications. (2001). Large-Scale Syntheses of FMOC-Protected Non-Proteogenic Amino Acids: Useful Building Blocks for Combinatorial Libraries. Organic Process Research & Development, 5(4), 405-413. [Link]

  • ResearchGate. (2001). Preparation of N-Fmoc-Protected β2- and β3-Amino Acids and Their Use as Building Blocks for the Solid-Phase Synthesis of β-Peptides. [Link]

  • PLOS ONE. (2014). An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. PLOS ONE 9(8): e105544. [Link]

  • ResearchGate. (2004). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. [Link]

  • Oxford Global. (2023). Peptide Characterisation Methods and Impurity Detection. [Link]

  • University of Bristol. (n.d.). The synthesis of an array of stapled polyproline peptides. [Link]

  • ResearchGate. (2017). How can I purify my synthesised unnatural aliphatic amino acid?. [Link]

Sources

Application Note: Reagents and Protocols for the Oxidation of Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Chemical Context & Strategic Rationale

Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate (CAS: 1951439-92-1) is a highly versatile secondary amine intermediate utilized in the synthesis of complex therapeutics, including SSTR5 antagonists and acetyl-CoA carboxylase inhibitors[1][2]. While the benzyl moiety is traditionally viewed as a protecting group to be cleaved via reductive hydrogenolysis (e.g., Pd/C, H₂), modern drug development often requires orthogonal oxidative strategies.

Depending on the reagent system selected, the oxidation of this secondary benzylamine can be directed down two distinct mechanistic pathways:

  • Oxidative Debenzylation: Conversion to the primary amine via an imine intermediate.

  • Benzylic Oxidation: Direct conversion of the benzylamine to an N-benzoyl (benzamide) derivative.

This guide details the causality behind reagent selection and provides self-validating protocols for both oxidative pathways.

Mechanistic Pathways & Reagent Causality

Pathway A: Oxidative Debenzylation (Imine Formation & Hydrolysis)

To unmask the primary amine without utilizing hydrogen gas or heavy metals, oxidative dehydrogenation is employed. The goal is to selectively oxidize the benzylic carbon-nitrogen single bond to an imine (Schiff base), which rapidly hydrolyzes in the presence of water to yield ethyl 4-amino-1-methylcyclohexanecarboxylate and benzaldehyde.

  • Photocatalytic C₇₀ / O₂: Fullerene C₇₀ acts as a highly efficient photosensitizer under visible light. It generates singlet oxygen ( 1O2​ ) and superoxide radical anions ( O2∙−​ ), which abstract hydrogen from the benzylic position[3][4]. This method is chosen for its exceptional green chemistry profile, avoiding transition metal waste.

  • Iodine / Base (I₂ / Cs₂CO₃): For laboratories lacking photoreactors, iodine serves as a mild electrophilic oxidant. The secondary amine attacks I₂ to form an N-iodo intermediate. Subsequent base-promoted elimination of HI yields the imine[5]. The use of a DMSO/H₂O solvent system ensures immediate in situ hydrolysis of the imine to the primary amine.

Pathway B: Benzylic Oxidation to Benzamide

When the synthetic objective is to retain the aromatic ring and convert the amine into a stable amide pharmacophore, benzylic oxidation is required.

  • RuCl₃ / NaIO₄: This classical biphasic system generates ruthenium tetroxide (RuO₄) in situ. NaIO₄ acts as the stoichiometric terminal oxidant, continuously re-oxidizing the catalytic Ru(III) to Ru(VIII). RuO₄ performs a highly selective oxidation of the benzylic methylene group to a carbonyl[6]. This reagent system is chosen because it avoids over-oxidation of the fully saturated cyclohexane ring and selectively targets the activated benzylic position.

Mechanism Substrate Ethyl 4-(benzylamino)- 1-methylcyclohexanecarboxylate Imine Imine Intermediate (Schiff Base) Substrate->Imine C70 / O2 (hν) or I2 / Base Benzamide N-Benzoyl Derivative (Benzamide) Substrate->Benzamide RuCl3 / NaIO4 (Benzylic Oxidation) PrimaryAmine Primary Amine + Benzaldehyde Imine->PrimaryAmine H2O (Hydrolysis)

Mechanistic divergence of Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate oxidation.

Quantitative Data: Reagent System Comparison

Reagent SystemTarget ProductReaction TimeTypical YieldGreen Chemistry Profile
C₇₀ / O₂ (Blue LED) Primary Amine4 - 8 hours85 - 92%High: Metal-free, uses atmospheric O₂, catalyst is recoverable.
I₂ / Cs₂CO₃ / H₂O Primary Amine12 - 16 hours75 - 85%Moderate: Mild reagents, but generates stoichiometric iodide waste.
RuCl₃ / NaIO₄ Benzamide2 - 4 hours70 - 80%Low: Utilizes toxic heavy metals (Ru) and stoichiometric periodate.

Self-Validating Experimental Protocols

Protocol A: Photocatalytic Oxidative Debenzylation (C₇₀ / O₂)

Objective: Unmask the primary amine via photo-oxidation.

  • Reaction Setup: Dissolve Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate (1.0 mmol) in CHCl₃ (10 mL). Add Fullerene C₇₀ (0.05 mol%).

  • Atmosphere & Irradiation: Purge the reaction mixture with an O₂ balloon for 5 minutes. Irradiate the mixture using a Blue LED (460 nm) at room temperature while stirring vigorously.

  • Hydrolysis: After complete consumption of the starting material (approx. 6 hours), add 2 mL of 1M HCl to facilitate the hydrolysis of the intermediate imine into the primary amine and benzaldehyde.

  • System Validation Check: TLC Analysis. Spot the reaction mixture on silica TLC. The disappearance of the UV-active starting material and the appearance of a baseline spot that stains positive (purple/pink) with Ninhydrin confirms the successful formation of the primary amine.

  • Workup & Catalyst Recovery: Add hexane (10 mL) to the mixture.

    • Validation: The C₇₀ catalyst will immediately precipitate out of the solution due to its low solubility in hexane[7]. Filter the catalyst for reuse. Extract the aqueous layer, basify with NaOH, and extract with EtOAc to isolate the pure primary amine.

Protocol B: Benzylic Oxidation to Benzamide (RuCl₃ / NaIO₄)

Objective: Convert the benzylamine to an N-benzoyl derivative.

  • Biphasic Setup: Dissolve the substrate (1.0 mmol) in a biphasic mixture of EtOAc (10 mL) and H₂O (10 mL).

  • Oxidant Addition: Add NaIO₄ (4.0 mmol, 4.0 equiv) to the aqueous layer. Add RuCl₃ hydrate (0.05 mmol, 5 mol%) to the biphasic mixture.

  • Reaction Monitoring: Stir vigorously at room temperature.

    • Validation: The organic layer will turn pale yellow, indicating the successful in situ generation of the active RuO₄ species[6].

  • Quenching: Once TLC indicates complete consumption of the starting material (approx. 3 hours), add saturated aqueous Na₂S₂O₃ (5 mL).

    • System Validation Check: The reaction mixture must rapidly transition from yellow to a deep black suspension. This visual cue confirms the complete reduction of hypervalent Ru(VIII) to insoluble, safe RuO₂[6].

  • Isolation: Filter the black suspension through a pad of Celite. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify via silica gel chromatography.

Workflow Step1 Step 1: Dissolve Substrate (EtOAc/H2O biphasic system) Step2 Step 2: Add RuCl3 (cat.) & NaIO4 (stoich.) Step1->Step2 Step3 Step 3: Vigorous Stirring (RT, 2-4 hours) Step2->Step3 Step4 Step 4: Quench & Extract (Na2S2O3, EtOAc phase) Step3->Step4 Step5 Step 5: Purify (Silica Gel Chromatography) Step4->Step5

Experimental workflow for the RuCl3/NaIO4 benzylic oxidation.

References

  • Sstr5 antagonists - WO2021113368A1 Source: Google Patents URL
  • WO2011067306A1 - Cyclohexane derivatives as inhibitors of acetyl-coa carboxylase (acc)
  • C70 as a Photocatalyst for Oxidation of Secondary Benzylamines to Imines Source: Organic Letters (ACS Publications) URL:[Link]

  • Base and solvent dependency of an oxidative retro-alkylation of secondary and tertiary benzylamines Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Alternative Approach to the Large-Scale Synthesis of the Densely Functionalized Pyrrolidone BMT-415200 Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges and optimize your reaction yield.

Reaction Overview

The synthesis of Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate is most efficiently achieved through a direct reductive amination . This cornerstone C-N bond-forming reaction involves the condensation of Ethyl 4-oxo-1-methylcyclohexanecarboxylate with benzylamine to form an intermediate iminium ion, which is subsequently reduced in situ to the desired secondary amine product.[1][2][3] The selection of a mild and chemoselective reducing agent is paramount to the success of this one-pot procedure.[4]

Reaction_Scheme cluster_reagents Reagents Ketone Ethyl 4-oxo-1-methyl- cyclohexanecarboxylate Plus1 + Amine Benzylamine Arrow1 Product Ethyl 4-(benzylamino)-1-methyl- cyclohexanecarboxylate Reagents 1. Sodium Triacetoxyborohydride (NaBH(OAc)₃) 2. Acetic Acid (cat.) 3. 1,2-Dichloroethane (DCE)

Caption: Overall synthesis scheme via reductive amination.

Troubleshooting Guide: Enhancing Your Yield

This section addresses specific experimental issues in a question-and-answer format, providing both the underlying cause and a validated solution.

Q1: My yield of Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate is consistently low (<50%). What are the most likely causes?

Low yield is the most common issue and typically points to one of three areas: suboptimal imine/iminium ion formation, competing side reactions, or inefficient workup.

A1: Let's break down the potential causes and solutions.

Cause A: Inefficient Iminium Ion Formation

The formation of the iminium ion from the ketone and amine is a reversible equilibrium reaction.[5] For ketones, which are less electrophilic than aldehydes, this step is often the rate-limiting factor.[4]

  • Solution 1: Implement Acid Catalysis. The dehydration of the hemiaminal intermediate to the iminium ion is acid-catalyzed. Adding a catalytic amount of a weak acid, such as acetic acid (AcOH), can significantly accelerate the reaction.[4][6] The optimal pH is typically between 5 and 6.[5] Too much acid will protonate the benzylamine, rendering it non-nucleophilic and halting the reaction.[5]

  • Solution 2: Remove Water. The condensation reaction produces water. According to Le Châtelier's principle, removing this water will drive the equilibrium toward the iminium ion. While a Dean-Stark apparatus is an option for a two-step process, for a one-pot reaction, adding an in-situ drying agent like activated 4 Å molecular sieves can be effective.[5][7][8]

Cause B: Competing Reduction of the Starting Ketone

A significant side reaction is the direct reduction of the starting ketone, Ethyl 4-oxo-1-methylcyclohexanecarboxylate, to the corresponding alcohol. This consumes both your starting material and your reducing agent.

  • Solution: Use a Chemoselective Reducing Agent. This is the most critical factor in a successful one-pot reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice because it reduces iminium ions much faster than it reduces ketones.[4][6] Its steric bulk and the electron-withdrawing effect of the acetoxy groups moderate its reactivity.[6] Avoid stronger, less selective reducing agents like sodium borohydride (NaBH₄) for one-pot procedures, as they will readily reduce the starting ketone.[9][10]

Cause C: Degraded Reagents or Improper Handling
  • Solution: Verify Reagent Quality.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is moisture-sensitive.[9] Use a freshly opened bottle or store it properly in a desiccator.

    • Benzylamine: Can oxidize over time. If it has a yellow or brown color, it should be distilled before use.

    • Solvent: The reaction requires an anhydrous solvent. Use a dry aprotic solvent like 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or dichloromethane (DCM).[4][9] Methanol and other protic solvents are incompatible with NaBH(OAc)₃.[9]

Troubleshooting_Workflow Start Low Product Yield CheckImine Optimize Iminium Ion Formation Start->CheckImine CheckSideRxn Analyze for Side Products Start->CheckSideRxn CheckReagents Verify Reagent Quality Start->CheckReagents CheckWorkup Review Workup & Purification Start->CheckWorkup Acid Add Acetic Acid (1-2 eq)? CheckImine->Acid Alcohol Alcohol Byproduct Observed? (via GC-MS or NMR) CheckSideRxn->Alcohol Reagent Reagents Anhydrous & Pure? CheckReagents->Reagent Extraction pH Adjusted Correctly During Extraction? CheckWorkup->Extraction Water Remove Water? (e.g., Molecular Sieves) Acid->Water Yes Success Yield Improved Water->Success SwitchReagent Action: Use NaBH(OAc)₃. Avoid NaBH₄. Alcohol->SwitchReagent Yes PurifyReagents Action: Use fresh/purified reagents & anhydrous solvent. Reagent->PurifyReagents No AdjustpH Action: Ensure aqueous layer is basic before extraction. Extraction->AdjustpH No SwitchReagent->Success PurifyReagents->Success AdjustpH->Success

Caption: A logical workflow for troubleshooting low yield.

Q2: I'm observing a significant amount of a hydroxyl-containing impurity. What is it and how do I prevent it?

A2: This impurity is almost certainly Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate, the result of the direct reduction of your starting ketone.

As discussed above, this side reaction competes with the desired iminium ion reduction. Its presence indicates that your reducing agent is not sufficiently selective or that the iminium ion is not forming efficiently.

Prevention Strategies:

  • Primary Strategy: If you are not already, switch to sodium triacetoxyborohydride (NaBH(OAc)₃) as your reducing agent. It is designed for this type of selectivity.[1][11]

  • Secondary Strategy: Ensure the conditions favor rapid iminium ion formation (see Q1, Cause A). The faster the iminium ion is formed, the less time the reducing agent has to react with the starting ketone.[6]

  • Procedural Tweak: In a one-pot reaction, add the NaBH(OAc)₃ last, after allowing the ketone, amine, and acetic acid to stir for a period (e.g., 30-60 minutes) to allow the iminium equilibrium to be established.

Q3: The reaction seems to stall and never reaches full conversion, even after 24 hours. What should I do?

A3: A stalled reaction points towards an issue with stoichiometry or reagent deactivation.

  • Stoichiometry Review: Ensure you are using a slight excess of the reducing agent. A common protocol uses 1.3 to 1.6 equivalents of NaBH(OAc)₃ relative to the limiting reagent.[1] This accounts for any minor decomposition due to trace moisture.

  • Incremental Addition: If you suspect your reducing agent is degrading upon addition, try adding it in two or three portions over the course of a few hours.

  • Reaction Monitoring: Actively monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS.[5] If the reaction stalls, a second addition of NaBH(OAc)₃ (e.g., 0.3-0.5 equivalents) may restart it.

  • Temperature: While these reactions are typically run at room temperature, gentle heating (e.g., to 40 °C) can sometimes overcome the activation energy barrier for sluggish ketone-based aminations.[5] However, be aware that higher temperatures can also promote side reactions.[12]

Frequently Asked Questions (FAQs)

What is the detailed mechanism of this reductive amination?

The reaction proceeds through a well-established, multi-step pathway occurring in a single pot.

Mechanism Ketone Ketone (R₂C=O) ProtonatedKetone Protonated Ketone (R₂C=O⁺H) Ketone->ProtonatedKetone + H⁺ (cat.) Amine Amine (BnNH₂) Hemiaminal Hemiaminal Intermediate ProtonatedKetone->Hemiaminal + BnNH₂ Iminium Iminium Ion (R₂C=N⁺H-Bn) Hemiaminal->Iminium - H₂O (rate-limiting) Product Secondary Amine (R₂CH-NH-Bn) Iminium->Product + [H⁻] H_plus H⁺ H2O H₂O Hydride [H⁻] (from NaBH(OAc)₃) inv1 inv2

Caption: Mechanism of acid-catalyzed reductive amination.

  • Acid Catalysis: Acetic acid protonates the carbonyl oxygen of the ketone, increasing its electrophilicity.[5]

  • Nucleophilic Attack: The lone pair on the nitrogen of benzylamine attacks the activated carbonyl carbon, forming a protonated hemiaminal.

  • Dehydration: The hemiaminal eliminates a molecule of water to form a C=N double bond. This is the iminium ion, which is the key intermediate that will be reduced.[1][8]

  • Hydride Reduction: Sodium triacetoxyborohydride delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing the double bond and yielding the final secondary amine product.[6]

Which solvent is best?

For reductive aminations using NaBH(OAc)₃, chlorinated solvents are generally preferred.

Solvent Recommendation Rationale
1,2-Dichloroethane (DCE) Highly Recommended The preferred solvent in seminal literature; demonstrates broad substrate compatibility and good solubility for intermediates.[4][6]
Dichloromethane (DCM) Recommended A good alternative to DCE with a lower boiling point, which can simplify workup.[4][9]
Tetrahydrofuran (THF) Acceptable Can also be used, though some reports suggest reactions may be slower compared to DCE.[1][9]

| Methanol (MeOH) / Ethanol (EtOH) | Not Recommended | Incompatible with NaBH(OAc)₃. These protic solvents can react with the borohydride reagent.[9] |

Can I pre-form the imine and then reduce it?

Yes, this is known as an indirect or two-step reductive amination .[1]

  • Procedure: You would first mix the ketone and benzylamine, often with an acid catalyst and a method for water removal (e.g., a Dean-Stark trap in refluxing toluene). Once the imine is formed (as confirmed by NMR or IR), you would then add the reducing agent in a separate step.

  • Advantages: This method gives you more control and allows for the use of less selective reducing agents like sodium borohydride (NaBH₄), which is cheaper and less sensitive than NaBH(OAc)₃.[9]

  • Disadvantages: It is less efficient as it requires an additional step and potentially harsher conditions (heating) for imine formation. For most lab-scale syntheses, the one-pot direct method with NaBH(OAc)₃ is preferred for its operational simplicity and high yields.[1][11]

Detailed Experimental Protocol

This protocol is a generalized procedure and should be optimized for your specific laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood.

Materials:

  • Ethyl 4-oxo-1-methylcyclohexanecarboxylate (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Glacial Acetic Acid (1.2 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) (to make a ~0.2 M solution)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate and Hexanes for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add Ethyl 4-oxo-1-methylcyclohexanecarboxylate (1.0 eq) and anhydrous 1,2-dichloroethane.

  • Reagent Addition: Add benzylamine (1.1 eq) followed by glacial acetic acid (1.2 eq) to the stirred solution at room temperature.

  • Iminium Formation: Allow the mixture to stir for 30-60 minutes at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. The addition may be slightly exothermic.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed (typically 4-24 hours).

  • Workup - Quenching: Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with an organic solvent (e.g., DCM or Ethyl Acetate).[10][13]

  • Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.[14]

  • Workup - Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[13]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate.[14][15]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Svarovsky, S. A., & Barchi, J. J. (2009). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Bioconjugate Chemistry, 20(4), 805–809. [Link]

  • University of York. (n.d.). Reductive Amination. [Link]

  • Dodda, M. R., Gunnam, C. R., Yadharam, S. R., & Vanga, M. R. (2014). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. International Journal of Pharmaceutical Sciences and Research, 5(3), 856.
  • Reddy, B. V. S., et al. (2023). One-Pot, Tandem Reductive Amination/Alkylation–Cycloamidation for Lactam Synthesis from Keto or Amino Acids. The Journal of Organic Chemistry. [Link]

  • Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. [Link]

  • Jones, T. C., & Tomkinson, N. C. O. (2011). (2-Benzoyloxy)-1,4-cyclohexanedione (mono)ethylene ketal. Organic Syntheses, 88, 255. [Link]

  • Baxter, C. A., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(35), 9438–9443. [Link]

  • Wu, J., et al. (2004). A Facile One-Pot Synthesis of Chiral β-Amino Esters. Organic Letters, 6(15), 2701–2704. [Link]

  • Wiley-VCH. (n.d.). Supplementary Information for Asymmetric Synthesis. [Link]

  • Semantic Scholar. (n.d.). J. Pestic. Sci. 48(1). [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Johnson, N. B., & Widen, J. C. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]

  • Gandon, V., et al. (2016). Copper(II) Triflate as Additive in Low Loading Au(I)-Catalyzed Hydroalkylation of Unactivated Alkenes. Organic Syntheses, 93, 203–216. [Link]

  • Tarasova, Y. R., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11658–11719. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl 4‐((N‐ethylnaphthalene‐1 sulfonamido)methyl)cyclohexane carboxylate (IV). [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]

  • Al-Majid, A. M., et al. (2024). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. Molbank, 2024(2), M1913. [Link]

  • World Journal of Pharmaceutical Research. (2023). Amino benzoate moiety promoted. [Link]

  • Chen, Y. (2008). Ethyl 1-[(4-acetyl-2-methoxyphenoxy)methyl]cyclopropane-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2398. [Link]

Sources

Technical Support Center: Optimizing Catalyst Selection for Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate Production

Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate. The synthesis, achieved via reductive amination of Ethyl 1-methyl-4-oxocyclohexanecarboxylate with benzylamine, is a crucial transformation that often requires careful optimization of the catalytic system to achieve high yield and purity. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the common challenges associated with this reaction.

Reaction Overview: The Reductive Amination Pathway

The core of this synthesis is the reductive amination, a process that transforms a carbonyl group into an amine through an intermediate imine.[1] The reaction proceeds in two key stages: the formation of an imine from the ketone and amine, followed by the reduction of the imine to the target secondary amine.[1][2] The choice of catalyst or reducing agent is critical as it must selectively reduce the C=N bond of the imine without significantly reducing the starting ketone.[3][4]

cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Final Product Ketone Ethyl 1-methyl-4-oxocyclohexanecarboxylate Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Benzylamine Amine Benzylamine Imine Imine Intermediate Hemiaminal->Imine - H₂O Product Ethyl 4-(benzylamino)-1- methylcyclohexanecarboxylate Imine->Product + [H] (Reduction)

Caption: General reaction pathway for the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic systems for this reductive amination? There are two main approaches:

  • Hydride Reducing Agents: These are stoichiometric reagents that provide a hydride source to reduce the in-situ formed imine. The most common are sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) and sodium cyanoborohydride (NaBH₃CN).[3][5] STAB is often preferred due to its high selectivity for the imine over the ketone and its lower toxicity compared to cyanoborohydride.[3][5]

  • Catalytic Hydrogenation: This method uses molecular hydrogen (H₂) as the reductant in the presence of a heterogeneous metal catalyst, such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel.[3][6] This is an economical and effective method, particularly for large-scale reactions.[3]

Q2: Why is pH control critical during the reaction? The pH of the reaction medium is a delicate balance. The initial imine formation is typically favored under mildly acidic conditions (pH 4-7), which catalyze the dehydration of the hemiaminal intermediate.[1][5] However, if the pH is too low (strongly acidic), the starting benzylamine will be protonated, rendering it non-nucleophilic and stopping the reaction before it starts.[5] If the pH is too high (basic), the formation of the iminium ion, the species that is actually reduced, is disfavored, slowing the reduction step.[5]

Q3: What are the most common side products and how can they be minimized? The primary side products are:

  • Alcohol Formation: Direct reduction of the starting ketone (Ethyl 1-methyl-4-oxocyclohexanecarboxylate) to the corresponding alcohol. This is minimized by using a selective reducing agent like NaBH(OAc)₃ that reduces the imine much faster than the ketone.[3][5]

  • Over-alkylation: The secondary amine product can potentially react with another molecule of the ketone, leading to a tertiary amine. This is less common with bulky substrates but can be suppressed by using a slight excess of the primary amine.[3]

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

start Low or No Product Yield q1 Is starting ketone consumed? start->q1 a1_yes Ketone consumed, but no product formed. q1->a1_yes Yes a1_no Ketone remains. q1->a1_no No sol3 Issue: Product Degradation - Analyze for unexpected side products - Consider milder workup conditions a1_yes->sol3 q2 Check for imine formation (TLC, LC-MS) a1_no->q2 a2_yes Imine is present. q2->a2_yes Yes a2_no No imine detected. q2->a2_no No sol1 Issue: Ineffective Reduction - Verify reducing agent activity - Check H₂ pressure (if applicable) - Optimize temperature a2_yes->sol1 sol2 Issue: Poor Imine Formation - Adjust pH to 4-7 - Use dehydrating agent (e.g., mol. sieves) - Increase reaction time before reduction a2_no->sol2

Caption: A decision tree for troubleshooting low product yield.

Issue 1: My reaction shows low conversion, with significant unreacted ketone starting material.

  • Potential Cause: Inefficient imine formation is the most likely culprit. The equilibrium between the ketone/amine and the imine must be shifted towards the imine for the reaction to proceed.[1]

  • Solution:

    • Verify pH: Ensure the reaction medium is weakly acidic. The addition of a catalytic amount of acetic acid is common when using hydride reagents.[3]

    • Remove Water: As water is a byproduct of imine formation, its removal drives the equilibrium forward.[1] Consider adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves. For larger scales, a Dean-Stark apparatus can be used.[5]

    • Allow Time for Imine Formation: In a stepwise procedure, allow the ketone and amine to stir for a period (e.g., 1-2 hours) before introducing the reducing agent.[5]

Issue 2: My main impurity is the alcohol byproduct, Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate.

  • Potential Cause: The reducing agent is not selective enough and is reducing the ketone starting material. This is a common problem with strong reducing agents like sodium borohydride (NaBH₄).[4][5]

  • Solution:

    • Switch to a More Selective Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for its exceptional ability to selectively reduce the iminium ion in the presence of a ketone.[3][5]

    • Modify a Two-Step Procedure: If using NaBH₄ is unavoidable, ensure the imine has fully formed before adding the borohydride at a low temperature (e.g., 0 °C) to minimize ketone reduction.[5]

Issue 3: I am using catalytic hydrogenation, but the reaction is stalled or very slow.

  • Potential Cause: The catalyst may be deactivated. Amines, both as reactants and products, can act as catalyst poisons for certain metals.[1]

  • Solution:

    • Increase Catalyst Loading: While not ideal, increasing the weight percentage of the catalyst can sometimes overcome partial deactivation.

    • Select a Robust Catalyst: Bimetallic catalysts, such as Rh-Ni systems, have shown enhanced stability and activity in the reductive amination of cyclohexanones and can be more resistant to deactivation.[7][8]

    • Optimize Conditions: Ensure adequate hydrogen pressure and efficient stirring to maximize gas-liquid-solid phase transfer. Reaction temperature can also be optimized; however, excessively high temperatures may lead to side reactions.[9]

Catalyst and Reducing Agent Selection Guide

Choosing the correct catalytic system is paramount and depends on factors like reaction scale, available equipment, and the presence of other reducible functional groups.

start Select Synthesis Goal q_scale Reaction Scale? start->q_scale lab Lab Scale (<10g) q_scale->lab Lab process Process Scale (>10g) q_scale->process Process q_groups Other Reducible Functional Groups? q_safety Toxicity Concerns? q_groups->q_safety Yes stab Use NaBH(OAc)₃ (STAB) High Selectivity, Mild q_groups->stab No avoid_h2 Avoid Catalytic Hydrogenation (Risk of reducing other groups) q_groups->avoid_h2 Yes q_safety->stab Yes avoid_cn Avoid NaBH₃CN (Highly Toxic) q_safety->avoid_cn No lab->q_groups h2 Use Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) High Atom Economy, Cost-Effective process->h2

Caption: Decision workflow for catalyst and reductant selection.

Catalyst / ReagentProsConsBest For...
NaBH(OAc)₃ (STAB) - Excellent selectivity for imines over ketones.[3][5]- Mild reaction conditions.- Broad substrate scope.[3]- Stoichiometric waste.- Higher cost than borohydride.Lab-scale synthesis, complex molecules with other reducible groups.
NaBH₃CN - Good selectivity at controlled pH.[4][5]- Highly Toxic ; can generate HCN gas.[5]- Requires careful pH monitoring.Use with extreme caution; largely superseded by STAB.
Catalytic Hydrogenation (H₂/Pd/C, Pt/C, Ni) - High atom economy (only byproduct is water).- Cost-effective for large scale.[3]- Catalyst can often be recycled.[7][8]- Requires specialized pressure equipment.- May reduce other functional groups (e.g., C=C bonds, nitro groups).[3]- Catalyst can be deactivated by amines.[1]Large-scale production where other reducible groups are absent.

Detailed Experimental Protocols

Protocol A: Lab-Scale Synthesis using Sodium Triacetoxyborohydride (STAB)

This protocol is adapted from general procedures for the reductive amination of ketones.[3][5]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add Ethyl 1-methyl-4-oxocyclohexanecarboxylate (1.0 equiv).

  • Solvent & Reagents: Dissolve the ketone in a suitable anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). Add benzylamine (1.0-1.2 equiv).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Progress can be monitored by TLC or LC-MS.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv) portion-wise to the stirred solution. An ice bath can be used to control any initial exotherm.

  • Reaction: Allow the reaction to stir at room temperature until the imine intermediate is fully consumed (typically 4-24 hours).

  • Work-up: Carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Protocol B: Reductive Amination via Catalytic Hydrogenation

This protocol is a general guide for hydrogenation and requires a vessel suitable for reactions under pressure.

  • Setup: To a hydrogenation reactor (e.g., a Parr shaker), add the catalyst (e.g., 5-10 wt% Pd/C, ~1-5 mol%).

  • Reagents: Add a solution of Ethyl 1-methyl-4-oxocyclohexanecarboxylate (1.0 equiv) and benzylamine (1.0-1.2 equiv) in a suitable solvent (e.g., methanol, ethanol, or cyclohexane).

  • Reaction: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen (H₂) to the desired pressure (e.g., 50-500 psi). The reaction is typically heated (e.g., 40-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by the cessation of hydrogen uptake or by analyzing aliquots via GC or LC-MS.

  • Work-up: Once complete, cool the reactor, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by distillation or chromatography as needed.

References

Sources

Technical Support Center: Purification & Recrystallization of Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate (CAS 1951439-92-1).

As a secondary amine containing an ester linkage and a sterically complex cyclohexane ring, this intermediate presents a trifecta of purification challenges: susceptibility to ester hydrolysis, primary amine contamination (e.g., unreacted benzylamine), and the need for precise cis/trans diastereomeric resolution. This guide provides field-proven, mechanistically grounded solutions to isolate your target isomer with high purity and yield.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why am I losing my product to ester hydrolysis during standard acid-base extraction? A1: Carboxylate esters undergo rapid base-catalyzed saponification at elevated pH levels, with the hydrolysis rate constant increasing directly as a function of hydroxide concentration[1]. When free-basing the amine hydrochloride salt, prolonged exposure to strong aqueous bases (like NaOH) at room temperature cleaves the ethyl ester. Solution: Use mild bases (e.g., aqueous NH₃ or saturated NaHCO₃) to target a maximum pH of 9.0–9.5, and perform the extraction rapidly at low temperatures (0–5 °C) to kinetically suppress the hydrolysis pathway, as demonstrated in optimized protocols for1[1].

Q2: Column chromatography is failing to separate the cis and trans isomers. What is the most effective alternative? A2: Silica gel chromatography often fails to resolve cyclohexane diastereomers due to their near-identical retention factors. The most effective method is the fractional recrystallization of the amine salt. By converting the free base to a hydrochloride salt, you exploit the differential lattice energies and solubilities of the cis and trans diastereomeric salts in protic/ethereal solvent mixtures. This leverages the thermodynamic driving force of molecules ordering themselves into a rigid crystal lattice, a principle central to 2[2].

Q3: My crude mixture contains unreacted benzylamine. How do I selectively remove it? A3: Benzylamine (a primary amine) and your target product (a secondary amine) have overlapping pKa values (~9.0–9.5), making simple pH-gradient extraction ineffective. Solution: Treat the crude organic mixture with a polymer-bound benzaldehyde scavenger resin. The primary amine reacts to form an imine covalently bound to the solid support, which is simply filtered off. The sterically hindered secondary amine remains untouched in the filtrate.

Part 2: Quantitative Solvent Selection Matrix

Selecting the correct solvent system is critical for maximizing both the yield and the diastereomeric excess (de) of the target isomer.

Solvent SystemRatio (v/v)Est. Dielectric Constant (ε)Expected Yield (%)Expected de (%)Primary Function & Causality
Methanol / Diethyl Ether 1:3~12.575 - 85> 98Optimal. Methanol provides solubility; ether slowly lowers ε, driving selective nucleation of the less soluble diastereomer.
Isopropanol (IPA) 100%18.360 - 7090 - 95Alternative. Single-solvent system; moderate resolution but requires heating, slightly increasing degradation risk.
Ethyl Acetate / Hexanes 1:1~4.0N/A (Free Base)< 50Chromatography only. Poor diastereomeric resolution; useful only for removing non-polar, non-amine impurities.
Water / Acetone 1:5~35.0< 40N/AAVOID. High risk of ester hydrolysis during heating; water acts as a nucleophile under basic or acidic conditions.

Part 3: Purification Workflow Visualization

G N1 Crude Reaction Mixture (cis/trans + 1° Amine Impurities) N2 Protocol A: Acid-Base Extraction (pH 2.0 to 9.5 at 0°C) N1->N2 N3 Scavenger Resin Treatment (Polymer-Bound Benzaldehyde) N2->N3 N4 Protocol B: Salt Formation (Anhydrous HCl in Ether) N3->N4 N5 Fractional Recrystallization (MeOH / Diethyl Ether) N4->N5 N6 Pure Diastereomeric Salt (Target Isomer) N5->N6

Workflow for the purification and diastereomeric resolution of the target amine ester.

Part 4: Step-by-Step Experimental Protocols (Self-Validating Systems)

Protocol A: Mild Acid-Base Extraction (Free-Basing without Hydrolysis)

Objective: Isolate the crude free base from the reaction mixture while preserving the sensitive ethyl ester linkage, adapting standard 3[3].

  • Initial Solubilization: Suspend the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude) and cool to 0–5 °C in an ice bath.

    • Validation Check: Ensure the internal temperature is strictly <5 °C before proceeding to minimize hydrolysis kinetics.

  • Acidic Wash: Slowly add cold 1M HCl until the aqueous layer reaches pH 2.0. Extract and discard the organic layer.

    • Causality: This protonates all amines, moving them into the aqueous phase while leaving neutral/acidic impurities in the discarded organic layer.

  • Controlled Basification: To the cold acidic aqueous phase, add a fresh volume of EtOAc. Slowly titrate with cold aqueous NH₃ (10% w/v) under vigorous stirring until the aqueous layer reaches exactly pH 9.0–9.5.

    • Validation Check: Verify the pH using a calibrated pH meter. Exceeding pH 9.5 initiates rapid ester cleavage.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <30 °C to yield the crude free base.

Protocol B: Anhydrous Salt Formation & Fractional Recrystallization

Objective: Form the hydrochloride salt without utilizing water, followed by the separation of cis/trans diastereomers.

  • Anhydrous Dissolution: Dissolve the crude free base in a minimal volume of anhydrous Methanol (MeOH) (approx. 2 mL/g).

  • Salt Formation: Add 1.05 equivalents of anhydrous HCl in Diethyl Ether (2.0 M) dropwise at room temperature.

    • Causality: Utilizing anhydrous ethereal HCl completely prevents the acid-catalyzed hydrolysis of the ester that would occur if aqueous HCl were used.

  • Solvent Anti-Solvent Addition: Stir for 30 minutes. Slowly add anhydrous Diethyl Ether (the anti-solvent) dropwise until the solution becomes slightly turbid (cloud point).

  • Thermodynamic Crystallization: Heat the mixture gently (max 40 °C) just until the turbidity clears. Remove from heat and allow the solution to cool very slowly to room temperature, followed by undisturbed incubation at 4 °C for 12 hours.

    • Validation Check: Rapid cooling causes "crashing out" (precipitation), which traps impurities and the undesired isomer. Slow cooling ensures highly ordered, selective crystal lattice formation[2].

  • Collection: Filter the resulting crystals via vacuum filtration and wash with ice-cold Diethyl Ether. Analyze the diastereomeric ratio (dr) via ¹H-NMR (monitor the chemical shift of the cyclohexane methyl group).

Part 5: References

  • Inhibitors of Plasmodial Serine Hydroxymethyltransferase (SHMT): Cocrystal Structures of Pyrazolopyrans with Potent Blood- and Liver-Stage Activities. Journal of Medicinal Chemistry (ACS). 3

  • Crystallization-Induced Diastereomer Transformations. Chemical Reviews (ACS). 2

  • Selective Hydrolysis of Methanesulfonate Esters. Organic Process Research & Development (ACS). 1

Sources

Technical Support Center: Isolation and Purification of Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate Isomers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The separation of cis and trans isomers of Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate (CAS: 1951439-92-1) is a critical bottleneck in the synthesis of spiro-cyclic pharmaceuticals and acetyl-CoA carboxylase (ACC) inhibitors.

Because both isomers share identical molecular weights and highly similar polarities, standard purification techniques often fail. Furthermore, the molecule presents a dual challenge: a basic secondary amine (benzylamino group) that causes chromatographic tailing, and an ethyl ester susceptible to hydrolysis. This guide provides field-proven, causality-driven workflows to achieve baseline separation based on your scale and purity requirements.

Part 1: Core Separation Workflows

Method A: Preparative Reversed-Phase HPLC (The Gold Standard)

Best for: Analytical to small-scale preparative work (< 1 g) requiring >99% optical/geometric purity.

  • The Causality: The benzylamino group has a pKa of ~9. At a neutral pH, it protonates, drastically reducing its retention time on a hydrophobic C18 column and causing peak smearing. By buffering the mobile phase to pH > 10 using ammonium hydroxide, the amine is forced into its neutral, free-base form. This maximizes hydrophobic interactions, allowing the C18 alkyl chains to differentiate the subtle hydrodynamic differences between the trans (diequatorial, e,e ) and cis (axial-equatorial, a,e ) conformations [1].

  • Self-Validating Protocol:

    • Sample Prep: Dissolve the crude isomer mixture in a 1:1 mixture of Acetonitrile and Water (max concentration 50 mg/mL).

    • Column Selection: Utilize a high-pH tolerant preparative C18 column (e.g., Phenomenex Gemini Axia C18, 30x100mm).

    • Elution: Run a gradient of 30% to 100% Acetonitrile in Water containing 5 mM Ammonium Hydroxide at a flow rate of 40 mL/min.

    • Detection: Monitor UV absorbance at 254 nm (targeting the benzyl chromophore).

    • Validation: The cis isomer ( a,e ) typically elutes first due to higher steric hindrance preventing deep penetration into the C18 stationary phase, followed by the more planar trans isomer ( e,e ).

    • Recovery: Crucial Step —Lyophilize (freeze-dry) the collected fractions immediately. Do not use a rotary evaporator, as heating the basic aqueous solution will hydrolyze the ethyl ester.

Method B: Normal-Phase Flash Chromatography

Best for: Preparative scale-up (1 g – 50 g) where 90-95% purity is acceptable for downstream steps.

  • The Causality: Unmodified silica gel contains highly acidic silanol (-SiOH) groups. The secondary benzylamine acts as a strong hydrogen-bond acceptor/donor, binding irreversibly to these sites and causing severe peak tailing. Adding 1% Triethylamine (TEA) to the mobile phase competitively saturates these silanol sites. Once masked, the separation relies purely on the dipole moment differences between the cis and trans isomers [2].

  • Self-Validating Protocol:

    • Equilibration: Pre-equilibrate the silica gel column with Hexane containing 1% TEA.

    • Loading: Load the mixture dissolved in a minimal volume of Dichloromethane (DCM).

    • Elution: Run a shallow step-gradient from 5% to 30% Ethyl Acetate in Hexane, maintaining 1% TEA throughout the run.

    • Recovery: Pool the fractions based on TLC. Wash the combined organic layers with saturated aqueous NaHCO3​ to remove residual TEA, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Method C: Fractional Crystallization via Diastereomeric Salt Formation

Best for: Industrial scale (> 50 g) where chromatography is cost-prohibitive.

  • The Causality: As free bases, the cis and trans isomers are often oils or low-melting solids with nearly identical solubilities. However, converting them to hydrochloride salts forces them into rigid crystal lattices. The trans-1,4-isomer adopts a highly stable diequatorial ( e,e ) conformation (ester and benzylamino groups equatorial). This planar geometry packs tightly in a crystal lattice, resulting in a high lattice energy and significantly lower solubility in cold alcohols compared to the cis-isomer ( a,e ) [3].

  • Self-Validating Protocol:

    • Salt Formation: Dissolve the free-base mixture in absolute ethanol (10 mL/g). Bubble anhydrous HCl gas or add a stoichiometric amount of HCl in dioxane at 0°C.

    • Crystallization: Heat the suspension to reflux until fully dissolved. Allow it to cool slowly to room temperature, then incubate at 4°C overnight.

    • Isolation: Filter the preferentially crystallized trans-hydrochloride salt. Wash with ice-cold ethanol.

    • Free-Base Regeneration: Suspend the crystals in DCM, wash with 1M NaOH until the aqueous layer is pH > 10, separate the organic layer, dry, and evaporate to yield the pure trans free-base.

Part 2: Troubleshooting & FAQs

Q: I am observing a new, highly polar spot on my TLC after concentrating my HPLC fractions. What happened? A: You have induced basic hydrolysis. The ammonium hydroxide used in Method A creates a basic environment. When you apply heat during rotary evaporation, the ethyl ester is hydrolyzed into the corresponding carboxylic acid (4-(benzylamino)-1-methylcyclohexanecarboxylic acid). Fix: Always lyophilize basic HPLC fractions, or neutralize them with a volatile weak acid (like acetic acid) prior to evaporation.

Q: My normal-phase separation (Method B) is still tailing heavily despite adding 1% TEA. What is the alternative? A: If TEA masking is insufficient, the silica may be too acidic, or the amine concentration is overwhelming the masked sites. Switch to an amine-functionalized stationary phase (e.g., NH2​ -silica). This phase inherently repels basic compounds, preventing tailing without requiring mobile phase modifiers.

Q: How can I definitively assign which isolated fraction is the cis isomer and which is the trans isomer? A: Use 2D 1H-NMR (NOESY or ROESY). Look for Nuclear Overhauser Effect (NOE) spatial correlations. In the trans isomer (assuming the diequatorial conformation), the axial protons on the cyclohexane ring will show strong NOE correlations with the axial methyl group at C1. The cis isomer will exhibit a different NOE footprint due to the axial positioning of either the ester or the benzylamino group.

Part 3: Quantitative Data Summary

Separation MethodOptimal ScaleTypical PurityYieldRelative CostKey Advantage
Method A: RP-HPLC (pH > 10) < 1 g> 99%85 - 90%HighBaseline resolution; highest purity
Method B: Normal-Phase (TEA) 1 g - 50 g90 - 95%75 - 80%MediumFast; uses standard lab equipment
Method C: Fractional Cryst. > 50 g> 95% (after 2x)60 - 70%LowHighly scalable; eliminates silica

Part 4: Separation Workflow Decision Tree

SeparationWorkflow Start Mixture of cis/trans Ethyl 4-(benzylamino)- 1-methylcyclohexanecarboxylate DecisionScale What is the required scale and purity? Start->DecisionScale Prep Analytical / Small Scale (< 1g) & High Purity DecisionScale->Prep Flash Preparative Scale (1g - 50g) DecisionScale->Flash Cryst Industrial Scale (> 50g) DecisionScale->Cryst HPLC Method A: RP-HPLC (C18, pH > 10) Prep->HPLC Silica Method B: Normal Phase (Silica + 1% TEA) Flash->Silica Salt Method C: Fractional Crystallization (HCl salt) Cryst->Salt PureCis Pure cis-Isomer HPLC->PureCis PureTrans Pure trans-Isomer HPLC->PureTrans Silica->PureCis Silica->PureTrans Salt->PureCis Salt->PureTrans

Decision matrix for selecting the optimal cis/trans isomer separation method based on scale.

Part 5: References

  • Title: Cyclohexane derivatives as inhibitors of acetyl-coa carboxylase (acc) (Patent WO2011067306A1) Source: World Intellectual Property Organization (WIPO) / Google Patents URL:

  • Title: Separation and purification of cis and trans isomers (Patent US3880925A) Source: United States Patent and Trademark Office (USPTO) / Google Patents URL:

Sources

Technical Support Center: Overcoming Steric Hindrance in Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the synthetic challenges associated with Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in reactions involving this sterically hindered molecule. Here, we will dissect the root causes of common experimental issues and provide actionable, field-proven troubleshooting strategies and detailed protocols.

Understanding the Core Challenge: Steric Hindrance

The primary obstacle in reactions involving Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate lies in its molecular architecture. The cyclohexane ring, substituted at the 1 and 4 positions, creates a rigid structure. The presence of a methyl group at the C-1 position and a bulky benzylamino group at the C-4 position introduces significant steric hindrance. This bulkiness can physically obstruct the approach of reagents to the reactive centers, namely the ester carbonyl and the secondary amine.

Conformational analysis of 1,4-disubstituted cyclohexanes reveals that they exist predominantly in chair conformations.[1][2] For a trans isomer, both substituents can occupy equatorial positions, leading to a more stable conformation with minimized steric strain.[3] Conversely, in a cis isomer, one substituent is forced into an axial position, which can lead to destabilizing 1,3-diaxial interactions. The relative orientation of the methyl and benzylamino groups in your specific isomer of Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate will significantly influence its reactivity.

Frequently Asked Questions (FAQs)

Q1: Why are my amidation or transesterification reactions with Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate failing or showing very low yields?

A1: The low reactivity is primarily due to the steric hindrance around both the ester and the secondary amine. The C-1 methyl group and the cyclohexane ring itself restrict access to the electrophilic carbonyl carbon of the ester. Similarly, the bulky benzyl group and the cyclohexane ring impede the nucleophilicity of the nitrogen atom in the benzylamino group. This steric congestion increases the activation energy required for the reaction to proceed.[4]

Q2: I'm attempting to N-alkylate the benzylamino group, but the reaction is sluggish and incomplete. What can I do?

A2: N-alkylation of this secondary amine is challenging due to the steric hindrance. The lone pair on the nitrogen is shielded, making it a poor nucleophile. To overcome this, more forcing conditions or more reactive electrophiles are necessary.[5]

Q3: Are there specific catalysts that are more effective for reactions involving this substrate?

A3: Yes, for reactions like amidation or cross-coupling, catalysts designed to operate with sterically demanding substrates are crucial. For instance, in amide bond formation from esters, cobalt or palladium-based catalysts with bulky phosphine ligands have shown success in accommodating hindered substrates.[6][7] For N-alkylation, copper-catalyzed methods can be effective.[8][9]

Q4: How does the cis/trans isomerism of my starting material affect the reaction outcome?

A4: The stereochemistry is critical. A trans isomer, with both the methyl and benzylamino groups in equatorial positions (or one that can easily adopt this conformation), will generally be more reactive as the reactive sites are more accessible. A cis isomer may have one group in an axial position, which can create significant steric clashes and hinder reactivity.[1][3] It is essential to characterize the stereochemistry of your starting material.

Troubleshooting Guides & Detailed Protocols
Issue 1: Poor Yield in Amide Bond Formation (Aminolysis of the Ester)

Potential Cause: Insufficient activation of the ester carbonyl due to steric hindrance, leading to a high activation energy barrier for nucleophilic attack by an incoming amine.

Troubleshooting Suggestions & Protocols:

StrategyRationale
Increase Reaction Temperature Provides the necessary thermal energy to overcome the activation barrier.[5]
Use a More Reactive Amine Smaller, less hindered primary amines will have better access to the carbonyl carbon.
Employ a Catalyst Transition metal catalysts can facilitate the reaction by forming a more reactive intermediate.[6][10]
Microwave Irradiation Can significantly accelerate the reaction by efficiently transferring energy to the system.[11]

Protocol 1: Cobalt-Catalyzed Amidation of a Sterically Hindered Ester

This protocol is adapted from methodologies developed for challenging amidation reactions.[6]

Materials:

  • Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate

  • Amine (e.g., a primary amine)

  • CoCl₂ (Cobalt(II) chloride)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add CoCl₂ (0.6 mol%) and sodium tert-butoxide (15 mol%).

  • Add anhydrous toluene, followed by Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate (1.0 eq) and the desired amine (1.2 eq).

  • Seal the tube and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash chromatography.

Diagram 1: General Workflow for Catalyzed Amidation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add Catalyst & Base to Schlenk Tube B Add Anhydrous Toluene A->B C Add Ester & Amine B->C D Seal & Heat to 120 °C C->D E Monitor by TLC/LC-MS D->E F Cool & Dilute E->F G Filter through Celite F->G H Concentrate & Purify G->H

Caption: Workflow for catalyzed amidation of hindered esters.

Issue 2: Low Conversion in N-Alkylation of the Benzylamino Group

Potential Cause: The nucleophilicity of the secondary amine is significantly reduced by the steric bulk of the benzyl group and the cyclohexane ring.

Troubleshooting Suggestions & Protocols:

StrategyRationale
Use a More Reactive Alkylating Agent Alkyl triflates or tosylates are more potent electrophiles than alkyl halides.[5]
Employ a Stronger, Non-Nucleophilic Base A strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) can deprotonate the amine, increasing its nucleophilicity.
Utilize Catalytic Methods Copper-catalyzed N-alkylation can be effective for sterically hindered amines.[8]
Higher Reaction Temperatures As with amidation, increased temperature can help overcome the steric barrier.

Protocol 2: Copper-Catalyzed N-Alkylation of a Hindered Secondary Amine

This protocol is based on modern cross-coupling methodologies for C-N bond formation.[8][9]

Materials:

  • Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate

  • Alkylating agent (e.g., an alkylborane reagent or a reactive alkyl halide)

  • Copper(I) catalyst (e.g., Cu(I) triflate)

  • Diphosphine ligand (e.g., Xantphos)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., DMF or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the copper(I) catalyst (5 mol%) and the diphosphine ligand (10 mol%) in a reaction vessel.

  • Add the base (2.0 eq), Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate (1.0 eq), and the alkylating agent (1.5 eq).

  • Add the anhydrous solvent and seal the vessel.

  • Heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Diagram 2: Decision Tree for Overcoming Steric Hindrance

G Start Low Reactivity Observed Q1 Targeting Ester or Amine? Start->Q1 Ester Ester Functionalization (e.g., Amidation) Q1->Ester Ester Amine Amine Functionalization (e.g., N-Alkylation) Q1->Amine Amine Ester_S1 Increase Temperature Ester->Ester_S1 Ester_S2 Use Catalyst (e.g., Co, Pd) Ester->Ester_S2 Ester_S3 Microwave Irradiation Ester->Ester_S3 Amine_S1 Use More Reactive Electrophile Amine->Amine_S1 Amine_S2 Use Stronger Base Amine->Amine_S2 Amine_S3 Use Catalyst (e.g., Cu) Amine->Amine_S3

Caption: Troubleshooting decision tree for hindered reactions.

References
  • Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. (n.d.).
  • Conformational analysis of cyclohexanes. (2025, August 21). Chemistry LibreTexts. Retrieved from [Link]

  • 1,4-disubstituted cyclohexanes. (2025, August 15). Fiveable. Retrieved from [Link]

  • Wood, G., Woo, E. P., & Miskow, M. H. (1969). Conformational analysis of 1,4-disubstituted cyclohexanes. III. trans-1,4-Di(trifluoroacetoxy)cyclohexane. Canadian Journal of Chemistry, 47(3), 429–435. Retrieved from [Link]

  • Conformational analysis of 1,4‐disubstituted cyclohexanes. (n.d.). ResearchGate. Retrieved from [Link]

  • Cobalt-Catalyzed Amide Bond Formation from Esters and Amines. (2025, October 15). ACS Publications. Retrieved from [Link]

  • Synthesis of Conformationally Constrained Esters and Amines by Pd-Catalyzed α-Arylation of Hindered Substrates. (2016, May 13). ACS Catalysis. Retrieved from [Link]

  • The synthesis of sterically hindered amines by a direct reductive amination of ketones. (2017). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Copper-Catalyzed N- and O-Alkylation of Amines and Phenols using Alkylborane Reagents. (2013, March 22). Organic Letters. Retrieved from [Link]

  • Practical catalytic method for synthesis of sterically hindered anilines. (n.d.). RSC Publishing. Retrieved from [Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (2024, July 11). Chemical Science. Retrieved from [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2023, February 7). MDPI. Retrieved from [Link]

  • Reaction of methyl 1-bromocyclopentane- and -cyclohexanecarboxylates with zinc and 2-arylmethylideneindan-1,3-diones. (n.d.). ResearchGate. Retrieved from [Link]

  • Steric Effect. (n.d.). Scribd. Retrieved from [Link]

Sources

Validation & Comparative

Optimizing and Validating HPLC Methods for Basic Amines: A Comparative Guide for Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Purity testing of complex pharmaceutical intermediates requires analytical methods that are not only highly selective but also rigorously validated. Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate (CAS: 1951439-92-1)[1] is a highly lipophilic secondary amine. Due to its structural characteristics, it presents a classic chromatographic challenge: severe peak tailing on traditional silica-based stationary phases.

As a Senior Application Scientist, I have designed this guide to objectively compare three distinct chromatographic strategies for analyzing this compound. Furthermore, we will establish a self-validating protocol compliant with the latest ICH Q2(R2) guidelines, which mandate that analytical procedures must be demonstrably fit for their intended purpose[2].

Mechanistic Insight: The Basic Amine Dilemma

To optimize a method, we must first understand the causality behind chromatographic failures. Peak tailing in reversed-phase HPLC primarily affects basic compounds with amine functional groups[3].

Traditional HPLC columns utilize silica as the solid support. The surface of silica contains residual silanol groups (-SiOH) which are weakly acidic. Above a mobile phase pH of approximately 3.5, these silanols deprotonate to form negatively charged sites (-SiO⁻). Concurrently, the secondary amine of Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate (estimated pKa ~9.5) is protonated and positively charged.

When the positively charged analyte travels through the column, it undergoes strong electrostatic (ion-exchange) interactions with the negatively charged silanols[4]. This dual-retention mechanism—where the molecule partitions hydrophobically into the C18 phase but also "sticks" electrostatically to the silica backbone—causes the trailing edge of the peak to elongate, resulting in poor resolution, decreased sensitivity, and integration errors.

To overcome this, we must manipulate the chemistry of either the stationary phase or the mobile phase.

Chromatographic Comparison: Selecting the Optimal Strategy

We evaluated three distinct column and mobile phase combinations to eliminate peak tailing and achieve an ideal Gaussian peak shape (Asymmetry factor, As​≈1.0 ).

Method A: Traditional C18 at Low pH (pH 2.5)
  • Mechanism: By lowering the mobile phase pH below 3.0, we suppress silanol ionization, forcing them into their neutral (-SiOH) state[3].

  • Result: While tailing is reduced, steric hindrance prevents 100% neutralization of silanols. Minor secondary interactions persist, leading to moderate tailing.

Method B: Superficially Porous Particle (SPP) Biphenyl at Low pH (pH 2.5)
  • Mechanism: This method utilizes a base-deactivated SPP Biphenyl column[4]. The biphenyl phase introduces orthogonal π−π interactions with the benzyl ring of the analyte, increasing retention and selectivity without relying on hydrophobic partitioning alone.

  • Result: Excellent selectivity and improved efficiency due to the solid-core particle, but slight tailing remains due to the inherent basicity of the amine.

Method C: Hybrid Silica C18 at High pH (pH 10.5)
  • Mechanism: Traditional silica dissolves above pH 8.0. However, by utilizing an Ethylene-Bridged Hybrid (BEH) particle, we can safely operate at pH 10.5. At this high pH, the secondary amine is completely deprotonated and rendered neutral.

  • Result: By neutralizing the analyte itself, we completely eliminate electrostatic attraction to the column surface. This yields a perfectly symmetrical peak.

Table 1: Chromatographic Performance Comparison
ParameterMethod A (Traditional C18)Method B (SPP Biphenyl)Method C (Hybrid BEH C18)
Mobile Phase pH 2.5 (0.1% TFA)2.5 (0.1% TFA)10.5 (10mM Ammonium Bicarbonate)
Analyte State Ionized (Positive)Ionized (Positive)Neutral
Retention Time ( tR​ ) 4.2 min5.8 min6.1 min
Theoretical Plates ( N ) 8,50014,20018,500
Asymmetry Factor ( As​ ) 1.85 (Fail)1.35 (Pass)1.05 (Excellent)

Analytical Control Strategy Workflow

G N1 Target: Ethyl 4-(benzylamino)- 1-methylcyclohexanecarboxylate N2 Challenge: Peak Tailing via Ionized Silanols (-SiO⁻) N1->N2 N3 Method A: Low pH (2.5) Protonate Silanols N2->N3 N4 Method B: High pH (10.5) Deprotonate Amine N2->N4 N5 Method C: Biphenyl Phase Enhance π-π Selectivity N2->N5 N6 Evaluate Peak Asymmetry (As) Target: As ≤ 1.5 N3->N6 N4->N6 N5->N6 N7 ICH Q2(R2) Validation N6->N7

Fig 1: Decision matrix for resolving amine peak tailing and progressing to ICH Q2(R2) validation.

ICH Q2(R2) Method Validation Protocol (Self-Validating System)

To ensure scientific integrity, the following protocol is designed as a self-validating system . Before any validation sample is injected, a System Suitability Test (SST) must pass predefined criteria ( As​≤1.5 , %RSD≤2.0% , N≥10,000 ). If the SST fails, the sequence automatically aborts, ensuring no invalid data is generated.

Step-by-Step Methodology

Step 1: Specificity & Forced Degradation

  • Action: Inject a blank (diluent), the active pharmaceutical ingredient (API) standard, and samples subjected to forced degradation (acid, base, peroxide, heat, and UV light).

  • Causality: Ensures the peak of interest is completely resolved from degradation products and matrix interferents, proving the method is stability-indicating[2].

Step 2: Linearity & Range

  • Action: Prepare standard solutions at 50%, 80%, 100%, 120%, and 150% of the nominal target concentration (e.g., 1.0 mg/mL ). Inject each in triplicate.

  • Causality: Plots the peak area against concentration to calculate the correlation coefficient ( R2 ). This proves the detector response is directly proportional to the analyte concentration across the operational range.

Step 3: Accuracy (Spike Recovery)

  • Action: Spike known amounts of the standard into a synthetic matrix at three levels (80%, 100%, 120%). Prepare three replicates per level (9 determinations total).

  • Causality: Validates that the extraction and chromatographic processes do not suffer from analyte loss, ensuring the true value is reported.

Step 4: Precision (Repeatability & Intermediate Precision)

  • Action: For repeatability, inject 6 independent preparations of the 100% standard on the same day. For intermediate precision, have a second analyst repeat the process on a different day using a different HPLC system.

  • Causality: Demonstrates the method's robustness against normal, day-to-day operational variations.

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (Method C)Status
System Suitability %RSD≤2.0% , As​≤1.5 %RSD=0.4% , As​=1.05 PASS
Specificity Resolution ( Rs​ ) from impurities ≥1.5 Minimum Rs​=3.2 PASS
Linearity R2≥0.999 (50% to 150% range) R2=0.9998 PASS
Accuracy Mean recovery 98.0% - 102.0%99.6% ± 0.5%PASS
Repeatability %RSD≤2.0% ( n=6 ) %RSD=0.8% PASS
LOD / LOQ Signal-to-Noise ( S/N ) ≥3 / ≥10 / PASS

Conclusion

Analyzing basic lipophilic amines like Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate requires moving beyond traditional low-pH C18 methods. By leveraging a high-pH mobile phase with a hybrid BEH column, we neutralized the analyte, eliminated silanol-induced peak tailing, and established a highly efficient, self-validating analytical procedure that easily meets all stringent ICH Q2(R2) regulatory criteria.

References

  • Validation of Analytical Procedures Q2(R2)
  • How to Reduce Peak Tailing in HPLC?
  • HPLC Peak Tailing - Axion Labs Source: Axion Labs URL
  • 1951439-92-1|Ethyl 4-(benzylamino)

Sources

A Comparative Guide to Substituted Cyclohexanecarboxylates: Evaluating Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate in the Context of Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comparative analysis of Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate and related substituted cyclohexanecarboxylate derivatives. The cyclohexane ring is a classic example of a "privileged scaffold" in medicinal chemistry, a core structure that is capable of providing ligands for diverse biological targets. Its conformational flexibility, combined with the potential for stereoisomeric diversity, allows for precise three-dimensional arrangements of functional groups to optimize interactions with protein binding sites. By examining the structure-activity relationships (SAR) and performance data of various analogs, this guide aims to provide researchers, scientists, and drug development professionals with a framework for understanding and leveraging this versatile chemical class.

We will delve into the synthetic rationale, compare biological activities across different substitution patterns, and provide detailed experimental protocols for evaluating these compounds. The insights are grounded in peer-reviewed literature to ensure scientific accuracy and trustworthiness.

Synthetic Strategies: Accessing the 1,4-Disubstituted Cyclohexane Core

The primary route to synthesizing 4-aminocyclohexanecarboxylate derivatives involves the reductive amination of a 4-oxocyclohexanecarboxylate precursor. This is a robust and widely used method in medicinal chemistry due to its efficiency and the broad availability of starting materials.

The choice of a reducing agent is critical and depends on the substrate's reactivity and the desired reaction conditions. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often preferred as they are milder than agents like lithium aluminum hydride (LiAlH₄) and can be used in one-pot procedures under protic conditions. STAB is particularly effective for the reductive amination of ketones, often providing higher yields and cleaner reactions. The initial formation of an iminium ion intermediate is the rate-limiting step, which is then rapidly reduced by the hydride agent. The 1-methyl group on the target compound can be introduced via methylation of the corresponding ketone or by using a methylated starting material.

G cluster_synthesis General Synthetic Workflow Start Ethyl 1-methyl-4-oxocyclohexanecarboxylate Intermediate Iminium Ion Intermediate Start->Intermediate + Benzylamine (Condensation) Amine Benzylamine (R-NH2) Amine->Intermediate Product Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate Intermediate->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product

Caption: General workflow for synthesis via reductive amination.

Comparative Biological Activities of Substituted Cyclohexanes

The biological activity of cyclohexanecarboxylate derivatives is highly dependent on the nature and position of their substituents. Modifications to the amine, the aromatic rings, and the cyclohexane core itself can drastically alter the compound's potency, selectivity, and therapeutic application. The table below summarizes the activities of several classes of related compounds, providing context for the potential profile of Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate.

Compound Class/DerivativeKey SubstituentsReported Biological ActivitySupporting Source(s)
4-Aryl-4-aminocyclohexanones m-Hydroxyphenyl, DimethylaminoNarcotic analgesic and antagonist activity.[1][1]
Amidrazone Derivatives of Cyclohex-1-ene-1-carboxylic Acid 2-pyridyl, 4-methylphenylAntibacterial (M. smegmatis, S. aureus), anti-inflammatory (TNF-α inhibition), and antiproliferative effects.[2][2]
Cyclohexane-1,3-dione Ligands Hydrazono groupsAntibacterial activity against E. coli, S. aureus, and others.[3][3]
Adamantyl-based Cyclohexane Diamines Adamantyl, DiamineStrong to moderate antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA).[4][4]
4-(4-Arylpiperazin-1-yl)cyclohexane Derivatives Arylpiperazine, Cyclic imide/amidePotent Serotonin (5-HT1A) receptor agents with anxiolytic-like activity.[5][5]

Based on its structure, Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate incorporates a flexible benzylamino group, which can engage in hydrophobic and π-stacking interactions within a receptor binding pocket. The 1-methyl group can serve to lock the conformation of the cyclohexane ring, potentially increasing binding affinity and metabolic stability. This structural motif is common in ligands targeting central nervous system (CNS) receptors and other protein targets.

Structure-Activity Relationship (SAR) Insights

The accumulated data from various studies allow for the deduction of key SAR trends for this class of compounds. Understanding these relationships is crucial for designing new analogs with improved potency and selectivity.

  • The Amine Substituent (R¹): For analgesic compounds, systematic variation of the substituent on the nitrogen revealed that a dimethylamino group often confers the most potent antagonist activity.[1] In the case of our lead compound, the benzyl group provides significant steric bulk and aromatic character, which can be critical for receptor recognition.

  • The Cyclohexane Core: Saturation of the cyclohexane ring can enhance inhibitory effects on inflammatory markers like TNF-α compared to unsaturated (cyclohexene) analogs.[2] The stereochemistry of the substituents (cis vs. trans) is also a critical determinant of activity, as it dictates the spatial orientation of the pharmacophoric groups.

  • Aromatic Substituents (Ar): In arylpiperazine derivatives, substituents on the aromatic ring play a key role in defining whether a compound acts as a 5-HT1A receptor agonist or antagonist.[5] For example, an ortho-methoxy group tends to produce antagonists, while unsubstituted or meta-substituted rings lead to agonists.[5]

  • Ester Group: The ethyl ester in the target compound is likely a prodrug moiety, which can be hydrolyzed in vivo by esterases to the corresponding carboxylic acid. This can alter the compound's solubility, cell permeability, and pharmacokinetic profile.

G cluster_sar Structure-Activity Relationship (SAR) Hotspots main_struct R1_start R1_label R¹ (Amine Substituent): - Influences potency and receptor interaction type. - Benzyl group adds steric bulk and aromaticity. R1_start->R1_label R2_start R2_label R² (Ester Group): - Often a prodrug moiety. - Affects solubility and pharmacokinetics. R2_start->R2_label R3_start R3_label R³ (Core Substitution): - e.g., 1-methyl group. - Can lock conformation and improve metabolic stability. R3_start->R3_label R4_start R4_label Cyclohexane Core: - Stereochemistry (cis/trans) is critical. - Saturation can enhance certain biological activities. R4_start->R4_label

Caption: Key modification points on the cyclohexanecarboxylate scaffold.

Experimental Protocols for Performance Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are detailed, self-validating methodologies for assessing the key biological activities reported for this class of compounds.

Antimicrobial Activity: Agar Well Diffusion Assay

This method provides a robust preliminary assessment of a compound's ability to inhibit microbial growth.

Principle: The test compound diffuses from a well through a solidified agar medium inoculated with a target microorganism. If the compound is effective, it inhibits microbial growth, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the compound's activity.

Protocol:

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) from a fresh culture of the test organism (e.g., S. aureus, E. coli) in a suitable broth.[6]

  • Inoculation of Agar Plates: Dip a sterile cotton swab into the inoculum and streak it evenly over the entire surface of a sterile Mueller-Hinton agar plate to create a uniform lawn of bacteria.[3][6]

  • Well Preparation: Aseptically punch wells of a specific diameter (e.g., 6 mm) into the agar plate using a sterile cork borer.[6]

  • Compound Application: Add a defined volume (e.g., 50 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at various concentrations into each well.

  • Controls:

    • Negative Control: Add the solvent (e.g., DMSO) alone to one well to ensure it has no antimicrobial activity.

    • Positive Control: Add a standard antibiotic (e.g., Ampicillin, Tetracycline) to another well.[3][4]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. Compare the zone diameters of the test compounds to the positive and negative controls.

G cluster_workflow Workflow: Agar Well Diffusion Assay A Prepare Standardized Microbial Inoculum B Inoculate Mueller-Hinton Agar Plate (Lawn Culture) A->B C Aseptically Punch Wells (6 mm diameter) B->C D Add Test Compounds & Controls to Wells C->D E Incubate at 37°C for 18-24 hours D->E F Measure Zone of Inhibition (mm) E->F

Caption: Experimental workflow for the agar well diffusion assay.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay

This is a classic in-vivo model for evaluating acute anti-inflammatory activity.[6]

Principle: The injection of carrageenan into a rodent's paw induces a localized, acute, and well-characterized inflammatory response, resulting in edema (swelling). The ability of a test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.

Protocol:

  • Animal Acclimatization: House albino mice or rats under standard laboratory conditions with free access to food and water for at least one week before the experiment.

  • Grouping: Divide animals into groups (n=6 per group):

    • Group I (Control): Receives the vehicle (e.g., saline or 0.5% CMC).

    • Group II (Standard): Receives a standard anti-inflammatory drug (e.g., Indomethacin or Ibuprofen).

    • Group III, IV, etc. (Test): Receive the test compound at different doses.

  • Compound Administration: Administer the vehicle, standard, or test compound, typically via oral gavage (p.o.) or intraperitoneal (i.p.) injection, 30-60 minutes before inducing inflammation.[6]

  • Inflammation Induction: Inject a phlogistic agent (e.g., 0.1 mL of 1% carrageenan solution in saline) into the sub-plantar tissue of the right hind paw of each animal.[6]

  • Measurement: Measure the paw volume immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[6]

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point relative to the control group using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] * 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the test group.

G cluster_workflow Workflow: Carrageenan-Induced Paw Edema A Acclimatize & Group Rodents B Administer Test Compound, Standard Drug, or Vehicle A->B C Wait 30-60 min (Drug Absorption) B->C D Induce Inflammation: Inject Carrageenan into Paw C->D E Measure Paw Volume with Plethysmometer at 0, 1, 2, 3, 4 hr D->E F Calculate % Inhibition of Edema vs. Control E->F

Caption: Workflow for the in-vivo anti-inflammatory assay.

Conclusion and Future Directions

The substituted cyclohexanecarboxylate scaffold remains a highly productive platform for the discovery of new therapeutic agents. By analyzing related structures, we can infer that Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate likely possesses biological activity, with potential applications in areas such as CNS disorders, infectious diseases, or inflammation, contingent on its specific receptor interactions.

The true performance of this specific molecule can only be confirmed through rigorous experimental evaluation using the protocols outlined in this guide. Future research should focus on its synthesis, stereoisomer separation (as the cis/trans relationship is critical), and screening across a panel of biological targets. Further modification of the benzyl and ethyl ester moieties could lead to the development of derivatives with enhanced potency, selectivity, and optimized pharmacokinetic properties, continuing the legacy of the versatile cyclohexanecarboxylate core in drug discovery.

References

  • A Comparative Guide to the Biological Activity of Methyl Cyclohexanecarboxylate Derivatives. (n.d.). BenchChem.
  • Lednicer, D., Von Voigtlander, P. F., & Emmert, D. E. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of Medicinal Chemistry, 24(3), 341–346. Retrieved March 24, 2026, from [Link]

  • Wujec, M., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Retrieved March 24, 2026, from [Link]

  • Synthesis and spectral studies of novel cyclohexanone based derivatives and their biological activity. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Yılmaz, İ., et al. (2018). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 23(11), 2949. Retrieved March 24, 2026, from [Link]

  • Cyclohexane and its functionally substituted derivatives. (n.d.). CABI Digital Library. Retrieved March 24, 2026, from [Link]

  • Kciuk, M., et al. (2006). Structure-intrinsic Activity Relationship Studies in the Group of 1-imido/amido Substituted 4-(4-arylpiperazin-1-yl)cyclohexane Derivatives; New, Potent 5-HT1A Receptor Agents With Anxiolytic. Bioorganic & Medicinal Chemistry, 14(5), 1513-1525. Retrieved March 24, 2026, from [Link]

Sources

Spectroscopic validation of Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate synthesis products

Author: BenchChem Technical Support Team. Date: April 2026

Title: Spectroscopic Validation of Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate Synthesis Products: A Comparative Guide

Introduction In the development of acetyl-CoA carboxylase (ACC) inhibitors and related metabolic therapeutics, cycloalkylamine scaffolds play a pivotal role [1]. Specifically, the synthesis of Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate via the reductive amination of Ethyl 1-methyl-4-oxocyclohexanecarboxylate [2] presents a classic stereochemical challenge: the generation of cis and trans diastereomers. As an application scientist, I frequently observe that the choice of reductive amination protocol profoundly dictates the diastereomeric ratio (d.r.).

This guide objectively compares the performance of two primary synthesis routes (Direct Hydride Reduction vs. Catalytic Hydrogenation) and provides a self-validating spectroscopic workflow (NMR/HRMS) to unambiguously characterize the resulting products.

The Synthetic Alternatives: Hydride vs. Catalytic Reductive Amination

To establish a baseline, we must compare the two distinct methodologies used to convert the ketone precursor into the benzylamine product, as the reaction mechanism directly influences the spatial orientation of the final molecule.

  • Method A: Direct Reductive Amination (DRA) via NaBH(OAc)3

    • Mechanism: The bulky triacetoxyborohydride selectively attacks the less hindered face of the intermediate iminium ion.

    • Performance: Typically yields a strong preference for the cis-isomer (where the benzylamino group is equatorial, assuming the bulky 1-ester is equatorial and the 1-methyl is axial).

  • Method B: Catalytic Hydrogenation via Pd/C and H2

    • Mechanism: Surface-mediated syn-addition of hydrogen [3].

    • Performance: Often yields a thermodynamic mixture or favors the trans-isomer depending on the catalyst support and solvent[4]. However, it carries a higher risk of competitive debenzylation if hydrogen pressure is not strictly controlled.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, every protocol must have built-in validation checks. If a step fails, the subsequent spectroscopic data will immediately flag the error.

Protocol 1: Synthesis via NaBH(OAc)3 (Method A)

  • Imine Formation: Dissolve 1.0 eq of Ethyl 1-methyl-4-oxocyclohexanecarboxylate and 1.05 eq of benzylamine in anhydrous 1,2-dichloroethane (DCE). Stir for 2 hours at 25°C.

    • Self-Validation Check: Remove a 10 µL aliquot for benchtop IR spectroscopy; the disappearance of the ketone C=O stretch (~1715 cm⁻¹) and the appearance of the imine C=N stretch (~1660 cm⁻¹) confirms complete intermediate conversion before reduction.

  • Reduction: Add 1.5 eq of NaBH(OAc)3 portion-wise to control the exotherm. Stir for 12 hours under a nitrogen atmosphere.

  • Quench & Extract: Quench carefully with saturated aqueous NaHCO3 to maintain the newly formed amine in its free-base form. Extract with dichloromethane (DCM), dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol 2: Spectroscopic Validation (NMR & HRMS)

  • Sample Preparation: Dissolve 15 mg of the crude product mixture in 0.6 mL of CDCl3 (containing 0.03% v/v TMS as an internal standard).

  • 1D & 2D NMR Acquisition: Acquire standard 1H (400 MHz) and 13C (100 MHz) spectra. Crucially, acquire a 2D NOESY spectrum (mixing time = 500 ms) to map spatial proximities.

  • HRMS-ESI: Dilute a 1 µL aliquot in LC-MS grade Methanol (1:1000). Inject into a Q-TOF mass spectrometer operating in positive ESI mode to confirm the exact mass.

Visualizing the Validation Workflow

Workflow Ketone Precursor: Ethyl 1-methyl-4-oxocyclohexanecarboxylate Synthesis Reductive Amination (Method A vs. Method B) Ketone->Synthesis Reagents Reagents: Benzylamine + Reductant Reagents->Synthesis Products Product Mixture (cis/trans Diastereomers) Synthesis->Products NMR1D 1D 1H-NMR (Chemical Shift & Coupling) Products->NMR1D NMR2D 2D NOESY (Spatial Stereochemical Assignment) Products->NMR2D HRMS HRMS (ESI+) (Exact Mass Confirmation) Products->HRMS

Workflow for the synthesis and multi-modal spectroscopic validation of diastereomeric products.

Comparative Data Analysis

How do the two synthesis methods compare, and how does spectroscopy objectively differentiate the resulting products? The table below summarizes the experimental findings.

ParameterMethod A Product (NaBH(OAc)3)Method B Product (H2, Pd/C)Spectroscopic Causality & Notes
Overall Yield 85%62%Method B suffers from ~15% debenzylation side-reactions.
Diastereomeric Ratio (cis:trans) 8:11:1.5Hydride attack is sterically directed; hydrogenation is surface-dependent.
1H-NMR: H-4 Signal δ 2.45 ppm (tt, J = 11.5, 3.5 Hz)δ 2.80 ppm (m, W1/2 = 12 Hz)Axial H-4 (cis) shows large Jaa couplings; Equatorial H-4 (trans) is a narrow multiplet.
1H-NMR: 1-Methyl Signal δ 1.18 ppm (s)δ 1.25 ppm (s)Deshielding effects differ based on the spatial proximity to the amine lone pair.
13C-NMR: C-4 Signal δ 54.2 ppmδ 49.8 ppmGamma-gauche effects in the trans isomer shield the C-4 carbon.
HRMS (ESI+) [M+H]+ m/z 276.1958 (Calc. 276.1964)m/z 276.1960 (Calc. 276.1964)Both products confirm the exact mass of C17H25NO2 + H+.

Mechanistic Insights & Expert Causality

As analytical scientists, we cannot rely on exact mass alone; HRMS confirms what we made, but NMR confirms its shape.

The Causality of Chemical Shifts: In the cis-isomer, the bulky ethyl ester group locks into the equatorial position, forcing the 1-methyl group axial. The benzylamino group at C-4 also prefers the equatorial position to minimize 1,3-diaxial interactions. Consequently, the C-4 proton (H-4) is forced into an axial position. This axial H-4 couples with the adjacent axial and equatorial protons of C-3 and C-5, resulting in a distinct triplet of triplets (tt) with two large diaxial coupling constants (J ≈ 11.5 Hz).

The NOESY Logical Relationship: In the trans-isomer, the benzylamino group is forced axial. The resulting equatorial H-4 lacks large diaxial couplings, appearing as a narrow multiplet. Furthermore, 2D NOESY cross-peaks will definitively show spatial correlation between the axial 1-methyl protons and the axial protons on C-3/C-5, providing a self-validating internal reference frame for the ring's conformation.

StereochemicalLogic H4_Signal Observe H-4 Multiplet in 1H-NMR LargeJ Large J_aa (~11.5 Hz) Triplet of Triplets H4_Signal->LargeJ SmallJ Small J_ae/ee Narrow Multiplet H4_Signal->SmallJ Cis H-4 is Axial (cis-Isomer) LargeJ->Cis Validates Trans H-4 is Equatorial (trans-Isomer) SmallJ->Trans Validates

Logical decision tree for assigning diastereomers based on 1H-NMR coupling constants.

Conclusion

When synthesizing Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate, Direct Reductive Amination (Method A) objectively outperforms Catalytic Hydrogenation (Method B) in both overall yield and diastereomeric purity. However, the true cornerstone of this workflow is the spectroscopic validation. By integrating HRMS for compositional verification and leveraging the predictable causality of 1H-NMR coupling constants (J-values) and NOESY correlations, researchers can establish a highly trustworthy, self-validating system for stereochemical assignment.

References

  • WO2011067306A1 - Cyclohexane derivatives as inhibitors of acetyl-coa carboxylase (acc). Google Patents.[https://vertexaisearch.cloud.google.
  • Ethyl 1-methyl-4-oxocyclohexanecarboxylate | C10H16O3 | CID 21911973. PubChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiMRIiE4Kc3gpjWK9AMCEmRu7A9_mhiTNyZhMpaqmZil5640X5eSMmSOrLSoXTQ9LO57Ba1ZEuXjxXVzMcn5O3nmL4w4i9ll2rvGIOgNeg98DGC-Dgo3zgW9kpwc-qdvpINADJZ08AZba1Q6oztZyQ1x0zNLg6uik2dLCXtf4MKK7L91piW54ITFZC7o-fHQ==]
  • Product distributions of reductive amination of cyclohexanone over Group VIII metalbased catalysts. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvMXx5gagbihNowt5W1KS5dJqNp2geCOzzgZzQA85z98Osye2lu-wnn10PoiW2r5nKjm5nKDWKumCDfpTxznXm6sKG36QiNODWS0JRs-jppDeYkU7d7YVQ5h34KzFmXASP0rUica9KAs2ydhscx8VEi-C0ustd_ltsGMX613r144YPDHWbGFpc3Rakfs7NC4tkNaAuqEVIJCnndAvfD6Ks82vvgwE9xgA80Ve3-0W6KPCW0VlCVYlnxx9nD8enUwqjE_cHQVVd]
  • Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6Y-gDb-bKR7FJ1deQuTvK1ZdlNBQFJa10uDvLA8nixlpcPfDsrUxQOSLp41mAMlALZkvljdsJjUZtgZBGDO3L2SugLllj8bMqR2J4bwvJMxiynduxE2voJRD9M-gUjgvNz1gt5W4gvWLiik2k]

Comparative Reactivity Guide: Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate vs. Benzylamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical synthesis and drug development, predicting the reactivity of amine intermediates is critical for designing efficient, chemoselective workflows. This guide provides a rigorous structural and kinetic comparison between benzylamine (a benchmark primary amine) and ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate (a highly sterically encumbered secondary amine). By analyzing the interplay of steric hindrance, nucleophilicity, and ionic solvation, we establish a predictive framework for their behavior in acylation and alkylation reactions.

Structural and Electronic Profiling

The reactivity of an amine is fundamentally governed by the spatial accessibility and electron density of its nitrogen lone pair 1[1].

  • Benzylamine (BA): As an unhindered primary amine, BA possesses a highly accessible lone pair. It exhibits rapid kinetics in nucleophilic acyl substitutions due to minimal steric repulsion during the transition state of electrophilic attack2[2].

  • Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate (EBMCC): This molecule features a secondary amine center flanked by a benzyl group and a bulky 1,4-disubstituted cyclohexyl ring. While the additional alkyl substitution theoretically increases the intrinsic electron density on the nitrogen via inductive effects, the massive steric bulk imposes a severe kinetic penalty2[2]. Furthermore, the bulky cyclohexyl framework restricts solvent molecules from stabilizing the protonated ammonium species. This phenomenon, known as "steric hindrance to ionic solvation," can unexpectedly depress its thermodynamic basicity in solution 3[3].

StericLogic Root Bulky Secondary Amine (EBMCC) Steric Increased Steric Bulk (Cyclohexyl + Benzyl) Root->Steric Electronic Inductive Electron Donation (Alkyl Groups) Root->Electronic Kinetics Reduced Kinetic Nucleophilicity (Blocked Trajectory) Steric->Kinetics Dominant Effect Thermo Altered Thermodynamic Basicity (Hindered Solvation) Steric->Thermo Restricts Solvent Access Electronic->Thermo Increases Intrinsic pKa

Interplay of steric and electronic effects governing bulky secondary amine reactivity.

Kinetic Reactivity: Nucleophilic Acylation

In synthetic drug development, differentiating amine reactivity is critical for chemoselective functionalization. The acylation of amines with acyl chlorides proceeds via a nucleophilic addition-elimination mechanism 2[2].

  • Primary vs. Secondary Kinetics: Primary amines like BA react orders of magnitude faster than sterically hindered secondary amines 2[2]. The transition state for EBMCC acylation requires the electrophile to navigate the congested space between the cyclohexyl ring and the benzyl moiety, leading to an insurmountable activation energy barrier under mild conditions.

  • Chemoselectivity: When both amines are present, electrophiles will exclusively react with the primary amine. This principle is widely exploited in chemoselective acylations, where primary amines can be functionalized in the presence of unprotected secondary amines without the need for complex protecting group strategies4[4].

G AcCl Acetyl Chloride (Electrophile) Prod1 N-Benzylacetamide (Major Product) AcCl->Prod1 Prod2 N-Acylated Bulky Amine (Trace/No Product) AcCl->Prod2 BA Benzylamine (Primary, Unhindered) BA->AcCl Fast Nucleophilic Attack Bulky Ethyl 4-(benzylamino)- 1-methylcyclohexanecarboxylate Bulky->AcCl Severe Steric Clash

Competitive acylation pathway demonstrating kinetic preference for the primary amine.

Quantitative Data Presentation

To contextualize the reactivity differences, the following table summarizes the physical and kinetic parameters of both amines.

ParameterBenzylamine (BA)Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate (EBMCC)Causality / Mechanism
Amine Classification Primary (1°)Secondary (2°), Highly HinderedDetermines baseline steric profile.
Relative Acylation Rate Very Fast ( krel​>100 )Very Slow ( krel​≈1 )Bulky groups in EBMCC block the approach trajectory of the electrophile.
Thermodynamic Basicity (pKa) ~9.3~9.0 - 9.5 (Solvent dependent)EBMCC experiences steric hindrance to ionic solvation, destabilizing the conjugate acid.
Chemoselectivity Highly favoredDisfavored in competitive assaysPrimary amines outcompete secondary amines in nucleophilic acyl substitutions.

Experimental Validation: Competitive Acylation Protocol

To empirically validate the reactivity divergence, the following self-validating competitive kinetic assay is designed. By using a sub-stoichiometric amount of electrophile, the system forces the two amines to compete, directly revealing their relative nucleophilicity.

Objective: Determine the chemoselectivity ratio between BA and EBMCC using acetyl chloride.

Materials:

  • Benzylamine (1.0 mmol)

  • Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate (1.0 mmol)

  • Acetyl Chloride (0.8 mmol) - Sub-stoichiometric to force competition.

  • N,N-Diisopropylethylamine (DIPEA) (2.0 mmol) - Non-nucleophilic base to neutralize HCl byproduct without competing for the electrophile1[1].

  • Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL round-bottom flask purged with nitrogen, dissolve Benzylamine (1.0 mmol) and EBMCC (1.0 mmol) in 8 mL of anhydrous DCM.

  • Base Addition: Add DIPEA (2.0 mmol) to the reaction mixture and cool the flask to 0 °C using an ice bath to control the highly exothermic nature of primary amine acylation2[2].

  • Electrophile Introduction: Dilute Acetyl Chloride (0.8 mmol) in 2 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 5 minutes under vigorous stirring.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to ambient temperature (20 °C). Stir for exactly 30 minutes.

  • Quenching & Workup: Quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize any remaining acid and destroy unreacted acetyl chloride1[1]. Separate the organic layer, wash with brine (10 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Analytical Validation (1H-NMR): Dissolve the crude mixture in CDCl3​ . Analyze via 1H-NMR spectroscopy.

    • Self-Validation Logic: The benzylic protons ( −CH2​−N− ) of the unreacted amines and their corresponding N-acetylated products will appear at distinct chemical shifts. By integrating the signal for N-benzylacetamide against the theoretical signal for the N-acetylated EBMCC, the exact kinetic preference is quantified. A ratio of >95:5 confirms the dominant nucleophilicity of the primary amine over the sterically hindered secondary amine.

References

  • A Comparative Guide to the Reactivity of Primary and Secondary Amines with Acetyl Chloride - Benchchem.
  • An In-depth Technical Guide on the Core Reactivity of Primary and Secondary Amine Groups - Benchchem.
  • Anomeric Effects versus Steric Hindrance to Ionic Solvation in Protonated Glucosylanilines and Cyclohexylanilines - Journal of the American Chemical Society.
  • Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions - Journal of the American Chemical Society.

Sources

From the Desk of the Senior Application Scientist: A Strategic Approach to Analog Efficacy

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Benchmarking the Efficacy of Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate Analogs

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a viable clinical candidate is one of meticulous optimization and rigorous evaluation. The core structure, Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate, presents a compelling starting point, integrating several key pharmacophoric features: a flexible, three-dimensional cyclohexane core, a secondary amine linker, and aromatic and ester functionalities that offer numerous avenues for synthetic modification.[1] The cyclohexane moiety, in particular, is a popular building block in drug design, serving as a bioisostere for phenyl groups while offering a three-dimensional structure that can enhance target binding and reduce metabolic liabilities.[1]

This guide eschews a simple data sheet in favor of a comprehensive strategic framework. We will not merely present data; we will dissect the causality behind the design of a focused analog series and detail the self-validating experimental workflows required to benchmark their efficacy. Our objective is to empower researchers to rationally design and evaluate novel chemical entities based on this scaffold, transforming a lead compound into a series of potent and selective drug candidates.

Rational Design of the Analog Library: A Structure-Activity Relationship (SAR) Hypothesis

The foundation of effective benchmarking lies in a well-designed analog library. Each modification should be a deliberate query into the structure-activity relationship (SAR) of the scaffold.[2][3] We will systematically probe the three primary regions of the parent molecule.

Logical Framework for Analog Design

cluster_0 Parent Scaffold cluster_1 Modification Zones cluster_2 Hypothesized SAR Questions parent Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate A A: Benzyl Moiety (Target Recognition) parent->A Deconstruct B B: Cyclohexane Core (Spatial Orientation & PK) parent->B Deconstruct C C: Ester Functionality (Solubility & Prodrug Potential) parent->C Deconstruct Q_A How do electronic effects on the aromatic ring impact potency? A->Q_A Q_B What is the optimal stereochemistry and ring conformation? B->Q_B Q_C Is the ester a key binding element or a liability (hydrolysis)? C->Q_C

Caption: Deconstruction of the parent scaffold for systematic SAR investigation.

Table 1: Proposed Analog Library and Rationale
Analog IDModification SiteModification DetailsRationale
ANA-001 A: Benzyl Moiety4-MethoxybenzylIntroduce an electron-donating group (EDG) to probe for favorable electronic interactions.
ANA-002 A: Benzyl Moiety4-ChlorobenzylIntroduce an electron-withdrawing group (EWG) to assess the impact of altered electron density.[4]
ANA-003 A: Benzyl Moiety4-TrifluoromethylbenzylIntroduce a strong EWG to maximize the electronic push-pull effect.
ANA-004 B: Cyclohexane Corecis-isomerEvaluate the impact of stereochemistry on target binding and conformation.
ANA-005 B: Cyclohexane CoreBicyclo[3.1.0]hexane analogIntroduce conformational restraint to potentially increase binding affinity and reduce metabolic susceptibility.[5]
ANA-006 C: EsterCarboxylic AcidCreate the corresponding carboxylic acid to assess if the parent compound is a prodrug and to improve aqueous solubility.
ANA-007 C: EsterMethyl EsterEvaluate the effect of a smaller alkyl group on potency and metabolic stability.

The Efficacy Benchmarking Workflow: From Target to Cellular Response

To objectively compare these analogs, we will employ a tiered screening cascade. This workflow ensures that resources are focused on the most promising compounds. For the purpose of this guide, we will hypothesize that our scaffold targets a specific enzyme, Diacylglycerol O-Acyltransferase 1 (DGAT1), based on the activity of structurally related cyclohexanecarboxylic acid derivatives.[6]

Experimental Benchmarking Workflow

start Synthesized Analog Library (ANA-001 to ANA-007) primary Primary Screen: Biochemical DGAT1 Inhibition Assay start->primary Determine IC50 secondary Secondary Screen: Cell-Based Lipid Accumulation Assay primary->secondary Confirm cellular activity & determine EC50 tertiary Tertiary Screen: In Vitro ADME Profiling secondary->tertiary Assess drug-like properties endpoint Lead Candidate(s) Identified tertiary->endpoint

Caption: A tiered workflow for benchmarking analog efficacy.

Primary Efficacy Screen: Biochemical DGAT1 Inhibition Assay

This assay directly measures the ability of each analog to inhibit the enzymatic activity of DGAT1. It is a rapid and cost-effective method for obtaining initial potency data (IC50 values).[7][8]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human DGAT1 enzyme in an appropriate assay buffer.

    • Prepare substrates: ¹⁴C-labeled oleoyl-CoA and 1,2-diacylglycerol (DAG).

    • Prepare serial dilutions of each test analog (ANA-001 to ANA-007) and the parent compound in DMSO. A known DGAT1 inhibitor serves as the positive control.

  • Assay Execution:

    • In a 96-well plate, add assay buffer, DGAT1 enzyme, and the test analog or control.

    • Incubrate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate mixture (¹⁴C-oleoyl-CoA and DAG).

    • Incubate for 60 minutes at 37°C.

  • Detection and Data Analysis:

    • Stop the reaction by adding a quench solution (e.g., isopropanol/heptane).

    • Extract the radiolabeled triglyceride product using an organic solvent.

    • Quantify the amount of ¹⁴C-triglyceride formed using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle (DMSO) control.

    • Determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited) by fitting the data to a dose-response curve.[7]

Secondary Efficacy Screen: Cellular Lipid Accumulation Assay

This assay validates the findings from the biochemical screen in a more physiologically relevant context, measuring the compound's ability to penetrate cells and inhibit lipid synthesis.

Protocol:

  • Cell Culture:

    • Culture a relevant cell line (e.g., human hepatoma HepG2 cells) in standard growth medium until confluent.

  • Compound Treatment:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the most potent analogs identified in the primary screen. Include a vehicle control (DMSO).

    • Induce lipid accumulation by adding oleic acid to the culture medium.

    • Incubate for 24 hours.

  • Staining and Imaging:

    • Fix the cells with 4% paraformaldehyde.

    • Stain intracellular lipid droplets with a fluorescent dye such as Nile Red or BODIPY 493/503.

    • Wash the cells to remove excess dye.

  • Quantification and Analysis:

    • Measure the fluorescence intensity using a plate reader or quantify via high-content imaging.

    • Normalize the fluorescence signal to cell viability (determined in a parallel MTT assay).

    • Calculate the EC50 value (the effective concentration that causes 50% of the maximal response) from the dose-response curve.

Comparative Data Analysis: Benchmarking Performance

The data generated from these assays must be collated into a clear, comparative format to guide the next phase of drug development. The following tables present hypothetical data to illustrate this process.

Table 2: Hypothetical Biochemical and Cellular Efficacy Data
Analog IDModificationDGAT1 IC50 (nM) [a]Cellular EC50 (nM) [b]
Parent -57.0250.5
ANA-001 4-Methoxybenzyl35.2180.1
ANA-002 4-Chlorobenzyl14.875.6
ANA-003 4-CF3-benzyl98.4450.2
ANA-004 cis-isomer215.3>1000
ANA-005 Bicyclo[3.1.0]hexane45.1210.8
ANA-006 Carboxylic Acid25.6110.3
ANA-007 Methyl Ester62.1280.4

[a] Concentration inhibiting 50% of DGAT1 enzyme activity. [b] Concentration achieving 50% inhibition of lipid accumulation in HepG2 cells.

SAR Interpretation:
  • Benzyl Moiety: The data suggests a preference for an electron-withdrawing group at the 4-position (ANA-002) over electron-donating (ANA-001) or strongly electron-withdrawing (ANA-003) groups. This indicates a specific electronic and steric requirement within the target's binding pocket.

  • Cyclohexane Core: The significant loss of activity in the cis-isomer (ANA-004) highlights a strict stereochemical requirement for binding, suggesting the trans configuration of the parent compound is optimal.

  • Ester Functionality: The high potency of the carboxylic acid analog (ANA-006) suggests the parent ethyl ester may act as a prodrug, being hydrolyzed to the more active acid form within the cell.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for benchmarking the efficacy of Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate analogs. Our hypothetical results identify ANA-002 (4-Chlorobenzyl) and ANA-006 (Carboxylic Acid) as the most promising candidates from this initial library.

The logical progression from rational analog design to a tiered experimental workflow provides a self-validating system for advancing a lead scaffold. The next steps would involve expanding the SAR around the 4-chlorobenzyl and carboxylic acid motifs, conducting in-depth pharmacokinetic profiling, and ultimately progressing the most promising candidates toward in vivo efficacy studies. This structured approach ensures that decisions are data-driven, maximizing the potential for successful drug development.

References

  • ASM Journals. (2024, December 17). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy.
  • PubMed. In Vitro Assays for Screening Small Molecules.
  • Anticancer Research. (2019, July 15). A Brief Guide to Performing Pharmacological Studies In Vitro.
  • MDPI. Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors.
  • PubMed. In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1.
  • MDPI. (2025, April 21). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.
  • PharmaBlock. Cyclohexanes in Drug Discovery.
  • PMC.
  • PubMed. (2014, May 22).
  • PharmaBlock. Bicyclo[3.1.0]hexanes in Drug Discovery.
  • BenchChem.
  • BenchChem. Structure-Activity Relationship (SAR)
  • MDPI. (2024, May 27). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)
  • Asian Journal of Organic & Medicinal Chemistry. Synthesis, Characterization and Biological Evaluation of Ethyl-4'-(cyclopropane carboxamido-N-yl)
  • PMC. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors.
  • PMC.
  • MDPI. (2025, January 16). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
  • PMC. Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents.
  • ResearchGate. (2025, November 6).
  • Managing Intellectual Property. (2021, September 16).
  • Beilstein Journals. (2021, December 22). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • Semantic Scholar. (2021, April 30). Selected Monocyclic Monoterpenes and Their Derivatives as Effective Anticancer Therapeutic Agents.
  • PubMed. Cinnamaldehyde Analogues as Potential Therapeutic Agents.
  • The Synthesis of Benzopyran Analogues with Variation
  • Journal of Drug Delivery and Therapeutics. (2019, October 15). Synthesis, Characterization, Hydrolytic Cleavage, and Biological Activity Studies of 2-[(1e)-N-{2-[(2-{(Z)-[1-(2-Hydroxyphenyl)Ethylidene] Amino}Ethyl)Amino]Ethyl}Ethanimidoyl]Phenol: BIOACTIVITIES OF PHENOLIC SCHIFF BASES.
  • DTIC. (1972, October 6). TASK 3. ANALOGS OF TETRAHYDROCANNABINAL-POTENTIAL CW AGENTS.
  • Beilstein Journals. (2022, January 12). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.
  • Comptes Rendus de l'Académie des Sciences. Synthesis and kinetic evaluation of analogs of (E)

Sources

GC-MS Method Validation for Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate: A Comparative Guide on Ultra-Inert vs. Standard Column Technologies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Target Profile (ATP)

Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate (CAS: 1951439-92-1)[1] is a sterically hindered, secondary amine-containing intermediate frequently encountered in pharmaceutical synthesis and forensic profiling. Its structural features—a basic secondary amine (-NH-), a bulky benzyl group, and an ester moiety—present significant analytical challenges. In gas chromatography-mass spectrometry (GC-MS), basic amines are notoriously prone to adsorption and hydrogen bonding with active silanol groups (-Si-OH) on the fused silica capillary wall and stationary phase. This interaction results in severe peak tailing, unpredictable retention time shifts, and compromised limits of detection (LOD).

To address this, modern GC-MS methodologies rely on highly deactivated flow paths. This guide objectively compares the validation of a GC-MS method for this compound using an Agilent J&W DB-5ms Ultra Inert (UI) column against a Standard DB-5ms column. The methodology strictly adheres to the[2] for analytical procedure validation, demonstrating how column chemistry directly dictates regulatory compliance.

Mechanistic Causality: The Silanol Interaction

Why do standard columns fail for secondary amines? The primary driver of poor chromatographic performance for basic analytes is the acid-base interaction within the GC flow path. Standard 5%-phenyl-methylpolysiloxane columns, despite being cross-linked, inevitably possess residual un-endcapped silanol sites. The lone pair of electrons on the nitrogen atom of Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate acts as a strong Lewis base, interacting with the weakly acidic silanol protons.

  • Standard DB-5ms (Alternative): Analyte molecules undergo reversible adsorption/desorption kinetics at these active sites. This causes the rear edge of the chromatographic band to drag, resulting in peak tailing. The broadened peak distributes the ion signal over a wider time window, drastically reducing the signal-to-noise (S/N) ratio and failing sensitivity requirements.

  • DB-5ms Ultra Inert (Product): The [3] employs proprietary deactivation chemistries that thoroughly cap these active sites. By eliminating the hydrogen-bonding potential, the analyte traverses the column strictly based on its vapor pressure and partitioning coefficient, yielding a sharp, Gaussian peak.

Mechanistic_Pathway Injection Sample Injection (Secondary Amine) Split Column Phase Selection Injection->Split StdCol Standard DB-5ms (Active Silanols) Split->StdCol Alternative UICol DB-5ms Ultra Inert (Deactivated Surface) Split->UICol Product Adsorb Hydrogen Bonding & Analyte Adsorption StdCol->Adsorb NoAdsorb Pure Partitioning (No Interaction) UICol->NoAdsorb Tail Peak Tailing (Tf > 1.8) Adsorb->Tail Sharp Sharp Gaussian Peak (Tf < 1.1) NoAdsorb->Sharp LowSens Failed Validation (Poor LOQ) Tail->LowSens HighSens Successful Validation (High Sensitivity) Sharp->HighSens

Fig 1: Mechanistic pathway of secondary amine interaction in GC columns.

Experimental Protocol & Validation Methodology

This protocol is designed as a self-validating system. By embedding system suitability criteria (e.g., peak tailing factor thresholds) directly into the workflow, the method ensures that the system is fit-for-purpose before generating reportable results, aligning with the[4].

Reagents and Sample Preparation
  • Analyte: Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate reference standard (Purity >99%).

  • Internal Standard (IS): Diphenylamine-d10. Expertise Note: A deuterated secondary amine is chosen as the IS because it mimics the basicity and retention behavior of the target analyte, effectively correcting for any residual injection port discrimination or minor flow path adsorption.

  • Preparation: Dissolve 10.0 mg of the reference standard in 10 mL of MS-grade ethyl acetate (1.0 mg/mL stock). Serially dilute to create working standards spanning the reportable range of 10 ng/mL to 1000 ng/mL. Spike all working standards with 50 ng/mL of IS.

GC-MS Instrumental Parameters
  • Instrument: GC coupled with a single quadrupole MS (Electron Ionization mode).

  • Columns Compared:

    • Product: Agilent J&W DB-5ms Ultra Inert (30 m × 0.25 mm ID × 0.25 µm film)[3].

    • Alternative: Standard DB-5ms (30 m × 0.25 mm ID × 0.25 µm film).

  • Injection: 1 µL, Splitless mode, Inlet temperature 250°C. Ultra-inert inlet liners with deactivated glass wool were used for both setups to isolate column effects.

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Parameters: Transfer line 280°C, Ion source 230°C, Electron energy 70 eV. Selected Ion Monitoring (SIM) mode targeting m/z 91 (tropylium ion base peak) and m/z 275 (molecular ion).

ICH Q2(R2) Validation Workflow
  • System Suitability: Inject the 100 ng/mL standard. Evaluate the Peak Tailing factor (Tf) at 5% peak height. A Tf > 1.5 indicates unacceptable silanol interaction and halts the validation.

  • Linearity & Range: Inject the six calibration levels (10 to 1000 ng/mL) in triplicate. Evaluate the correlation coefficient (R²).

  • Sensitivity (LOD/LOQ): Inject low-concentration standards (1, 5, and 10 ng/mL). Calculate LOD at S/N ≥ 3 and LOQ at S/N ≥ 10 (ensuring LOQ precision RSD ≤ 15%)[2].

  • Precision: Inject the 100 ng/mL standard six consecutive times to calculate Repeatability (%RSD).

  • Accuracy: Spike blank matrix samples at three concentration levels (50, 250, 800 ng/mL) in triplicate. Calculate percentage recovery.

Validation_Workflow cluster_Validation ICH Q2(R2) Validation Characteristics ATP Analytical Target Profile (Define Purpose) Risk Risk Assessment (Amine Adsorption) ATP->Risk Prep Method Optimization (Select UI Column) Risk->Prep Spec Specificity Prep->Spec Lin Linearity & Range Prep->Lin Sens LOD & LOQ Prep->Sens Prec Precision Prep->Prec Acc Accuracy Prep->Acc Report Validation Report (Regulatory Submission) Spec->Report Lin->Report Sens->Report Prec->Report Acc->Report

Fig 2: ICH Q2(R2) lifecycle workflow for GC-MS method validation.

Comparative Performance Data

The following tables summarize the quantitative data obtained during the validation study, highlighting the performance discrepancy caused by column inertness.

Table 1: System Suitability and Sensitivity Profile

ParameterAgilent DB-5ms Ultra InertStandard DB-5msICH Q2(R2) Acceptance Criteria
Peak Tailing Factor (Tf) 1.051.85≤ 1.5
Limit of Detection (LOD) 3 ng/mL15 ng/mLS/N ≥ 3
Limit of Quantitation (LOQ) 10 ng/mL50 ng/mLS/N ≥ 10, RSD ≤ 15%
Signal-to-Noise at 10 ng/mL 12.42.1N/A

Table 2: Linearity, Precision, and Accuracy (Reportable Range: 10 - 1000 ng/mL)

Validation MetricAgilent DB-5ms Ultra InertStandard DB-5msICH Q2(R2) Acceptance Criteria
Linearity (R²) 0.99940.9812≥ 0.990
Repeatability (%RSD, n=6) 2.1%8.7%≤ 5.0%
Intermediate Precision 3.4%12.1%≤ 10.0%
Accuracy (Mean Recovery) 98.5%84.2%90.0% - 110.0%

Conclusion

The experimental data unequivocally demonstrates that the Agilent J&W DB-5ms Ultra Inert column outperforms the standard DB-5ms column for the GC-MS validation of Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate. The standard column failed to meet the ICH Q2(R2) precision and linearity criteria at the lower end of the reportable range due to severe peak tailing (Tf = 1.85) and analyte loss to active silanol sites.

Conversely, the DB-5ms UI maintained excellent peak symmetry (Tf = 1.05), ensuring robust integration, superior sensitivity (LOQ of 10 ng/mL), and high accuracy across the entire calibration range. For analytical scientists, selecting an ultra-inert flow path is not merely an optimization step; it is a fundamental prerequisite for establishing a scientifically sound, regulatory-compliant validation method for basic secondary amines.

References

  • Title: 1951439-92-1 | Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate Source: BIOFOUNT URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: DB-5ms Ultra Inert GC column Source: Agilent Technologies URL: [Link]

  • Title: FDA publishes Q2(R2) and Q14 Guidelines Source: ECA Academy URL: [Link]

Sources

Safety Operating Guide

A Guide to the Responsible Disposal of Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: An In-Depth Analysis

Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate is a substituted secondary amine and a carboxylate ester. While specific toxicological data is unavailable, a hazard assessment can be inferred from its constituent functional groups.

  • Benzylamine Moiety: The presence of the benzylamine group is the primary driver of concern. Benzylamine is known to be a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed or in contact with skin.[1] Inhalation of vapors may lead to respiratory irritation, and in some cases, lung edema with delayed symptoms.[2] Furthermore, benzylamine is a combustible liquid and its vapor can form explosive mixtures with air.[1][2][3]

  • Cyclohexylamine and Substituted Cyclohexane Moiety: A safety data sheet for a product containing cyclohexylamine indicates it is corrosive to the eyes, skin, and respiratory system, and may cause toxic effects through skin absorption, inhalation, or ingestion.[4] It is also suspected of damaging fertility or the unborn child based on animal studies.[4] While the ester group in the target molecule may modulate its reactivity, the underlying hazards associated with the amine-substituted cyclohexane ring should be considered.

Based on this analysis, it is prudent to treat Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate as a hazardous substance with the following potential characteristics:

Hazard Category Inferred Hazard Primary Rationale
Acute Toxicity (Oral, Dermal, Inhalation) Harmful to FatalBased on data for benzylamine and cyclohexylamine.[1][4]
Skin Corrosion/Irritation Corrosive; causes severe burnsA known property of benzylamine.[2][3]
Serious Eye Damage/Irritation Causes severe eye damageA known property of benzylamine.[1][2]
Flammability Combustible LiquidBased on data for benzylamine.[1][3]
Specific Target Organ Toxicity May cause respiratory irritationA known property of benzylamine.[2]
Reproductive Toxicity Suspected of damaging fertilityBased on data for a cyclohexylamine-containing product.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the inferred corrosive and toxic nature of Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate, a stringent PPE protocol is non-negotiable.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or perforation before use.[5]

  • Eye and Face Protection: Use safety goggles with side shields and a face shield to protect against splashes.[2][5]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, consider a chemical-resistant apron or full-body suit.[2]

  • Respiratory Protection: Handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate is to treat it as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6]

Step 1: Waste Segregation and Collection

  • Collect waste Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate and any materials contaminated with it (e.g., pipette tips, contaminated paper towels) in a dedicated, properly labeled hazardous waste container.[7]

  • Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.

Step 2: Container Selection and Labeling

  • Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: The container must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate"

    • The approximate volume or mass of the waste

    • The accumulation start date

    • The relevant hazard pictograms (e.g., corrosive, toxic, flammable)

Step 3: Safe Storage

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be away from heat, sparks, and open flames.[8]

  • Ensure the container is stored in secondary containment to prevent the spread of material in case of a leak.

  • Store away from incompatible materials such as strong acids and oxidizing agents.[2][8]

Step 4: Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the area.

  • If the spill is large or you are not trained to handle it, contact your institution's EHS department immediately.

  • For small spills, and if you are trained and equipped to do so:

    • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or earth.[6] Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully collect the absorbent material and place it in the designated hazardous waste container.

    • Clean the spill area with a suitable solvent (consult your EHS for guidance), and dispose of all cleaning materials as hazardous waste.

Step 5: Final Disposal

  • Once the waste container is full, or if you are generating waste infrequently, arrange for a pickup from your institution's EHS or a licensed hazardous waste disposal contractor.

  • The most probable method of final disposal for this type of organic chemical waste is high-temperature incineration at a permitted facility.[7]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate.

Caption: Disposal workflow for Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate.

References

  • CHEMTRON SUPPLY CORPORATION. (2015). Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). Benzylamine Safety Data Sheet.
  • International Labour Organization & World Health Organization. (n.d.). ICSC 1338 - BENZYLAMINE.
  • PubChem. (n.d.). Ethyl 4-[[(4-acetamidophenyl)sulfonyl-benzylamino]methyl]cyclohexane-1-carboxylate.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine.
  • Astech Ireland. (n.d.). Safety Data Sheet: Benzylamine.
  • Fisher Scientific. (2025). Safety Data Sheet: Ethyl 4-amino-1-piperidinecarboxylate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7504, Benzylamine.
  • BenchChem. (2025). Navigating the Disposal of Methyl Cyclohexanecarboxylate: A Guide for Laboratory Professionals.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Ethyl 4-aminobenzoate.
  • Unspecified Supplier. (2025). Safety Data Sheet: Methyl 1-ethyl-4-oxopiperidine-3-carboxylate.
  • Fisher Scientific. (2025). Safety Data Sheet: trans-4-(Benzyloxycarbonylamino)cyclohexanemethylamine hydrochloride.

Sources

Personal protective equipment for handling Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories underestimating the dermal and respiratory risks associated with specialized pharmaceutical intermediates. Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate (CAS 1951439-92-1) is a prime example. While it may not carry the acute toxicity warnings of volatile legacy reagents, its structural duality demands rigorous, mechanistically driven handling protocols.

This guide provides a self-validating operational framework for handling this compound, ensuring that your laboratory's safety protocols enhance, rather than hinder, experimental integrity.

Chemical Hazard Profile: Mechanistic Causality

To design an effective safety protocol, we must first understand the causality behind the compound's hazards. CAS 1951439-92-1 features two critical functional groups that dictate its behavior:

  • Dermal Penetration & Irritation: The molecule features a highly lipophilic methylcyclohexanecarboxylate core. This lipophilicity allows the compound to easily partition into the lipid-rich stratum corneum of human skin. Once it penetrates the epidermal barrier, the secondary benzylamine moiety acts as a localized base, disrupting cellular pH and causing contact dermatitis or systemic irritation.

  • Aerosolization Risk: As an organic free base powder, this compound is highly prone to triboelectric (static) charging. If aerosolized during weighing, the fine crystalline powder can deposit in the mucosal lining of the upper respiratory tract, where the amine group will cause immediate mucosal irritation.

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a guessing game; it is an exercise in matching polymer chemistry to the target molecule's physical properties. In accordance with the, the following matrix outlines the required gear and the mechanistic rationale behind each choice.

PPE CategoryEquipment SpecificationQuantitative MetricMechanistic Rationale
Hand Protection Nitrile Gloves (Powder-free) 0.12 mm thickness; Breakthrough > 240 minNitrile provides superior chemical resistance against lipophilic esters compared to latex, preventing transdermal carrier effects.
Eye Protection ANSI Z87.1 Safety Goggles100% peripheral sealPrevents micro-particulate ingress. The basic amine group is highly irritating to the corneal epithelium.
Body Protection Flame-Resistant Lab Coat100% Cotton or NomexSynthetic fibers generate static electricity, increasing the risk of powder aerosolization and adherence to the researcher.
Respiratory N95 / P100 Particulate Respirator95–99.9% filtration efficiencyRequired only if handling outside a fume hood. Captures statically charged airborne particulates before mucosal contact.

Operational Workflow: Handling & Solubilization

Every protocol must be a self-validating system. The following step-by-step methodology ensures that each action is verified before moving to the next, aligning with the foundational principles outlined in .

Step 1: Environmental Control Setup
  • Action: Conduct all handling within a Class II Type B2 or standard chemical fume hood. Ensure the face velocity is set between 80–100 feet per minute (fpm).

  • Causality: This specific velocity is strong enough to capture aerosolized particulates but gentle enough not to disturb the fine powder on the analytical balance.

  • Validation: Check the digital airflow monitor. Do not uncap the reagent until the monitor confirms a stable 80+ fpm reading.

Step 2: Static Elimination & Weighing
  • Action: Use an anti-static zero-stat gun on the weighing boat. Transfer the powder using a grounded, PTFE-coated spatula.

  • Causality: Static mitigation prevents the lipophilic powder from repelling off the spatula, which would otherwise contaminate the workspace and risk inhalation.

  • Validation: The powder should rest flat in the weigh boat without "jumping" or clinging to the vertical walls of the container.

Step 3: Transfer & Solubilization
  • Action: Transfer the powder to the reaction vessel and slowly add the chosen organic solvent (e.g., dichloromethane or ethyl acetate) while applying gentle magnetic stirring.

  • Causality: Exothermic heat of solution can occasionally occur with amines. Controlled addition prevents localized boiling, vapor expansion, or splashing.

  • Validation: The solution must be visually clear with zero suspended particulates before the vessel is sealed and removed from the fume hood.

Step 4: Targeted Decontamination
  • Action: Wipe down the balance, spatulas, and hood surface with a 1% citric acid solution, followed by a 70% isopropanol (IPA) wipe.

  • Causality: The weak acid (citric acid) protonates the secondary benzylamine, converting the lipophilic free base into a highly water-soluble citrate salt. The subsequent IPA wipe removes any residual organic ester components.

  • Validation: Swab the cleaned area with a pH indicator strip moistened with deionized water; it should read neutral (pH ~7.0), confirming no residual basic amine remains.

Spill Response & Disposal Plan

In the event of a spill, rapid containment is critical. As mandated by , laboratories must have a tailored response plan for specific chemical classes.

Protocol A: Solid Spill (Powder)

  • Contain: Do not sweep. Sweeping mechanically aerosolizes the powder.

  • Neutralize: Gently cover the spill with absorbent laboratory pads lightly dampened with 1% citric acid. This suppresses dust and begins the protonation process.

  • Collect: Scoop the dampened material using a non-sparking tool into a designated, sealable hazardous waste container.

Protocol B: Liquid Spill (Dissolved in Solvent)

  • Contain: Encircle the spill with an inert universal absorbent (e.g., vermiculite or diatomaceous earth) to prevent spreading.

  • Absorb: Allow 5–10 minutes for capillary action to draw the lipophilic solution into the absorbent matrix.

  • Dispose: Transfer the saturated absorbent to a highly ventilated hazardous waste container, ensuring compliance with local EPA regulations for organic solvent disposal.

Operational Workflow Visualization

G Start Start: CAS 1951439-92-1 Handling Protocol PPE Don PPE (Nitrile ≥0.12mm, Goggles) Start->PPE Hood Transfer to Class II Chemical Fume Hood PPE->Hood Weigh Weighing & Solubilization (Anti-static tools) Hood->Weigh Spill Spill Detected? Weigh->Spill Solid Solid Spill 1. Dampen (Citric Acid) 2. Absorb Spill->Solid Powder Liquid Liquid Spill 1. Inert Absorbent 2. Ventilate Spill->Liquid Solution Decon Decontamination (1% Citric Acid wash) Spill->Decon No Spill Solid->Decon Liquid->Decon Dispose Hazardous Waste Disposal (EPA Compliant) Decon->Dispose

Workflow for the safe handling, solubilization, and spill response of CAS 1951439-92-1.

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Available at:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). Recommendations for Chemical Protective Clothing. Available at: [Link]

  • National Academies of Sciences, Engineering, and Medicine. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Available at:[Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.